2,3-Dichloro-5,6-diphenylpyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5,6-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCQMAPVGQKSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299347 | |
| Record name | 2,3-dichloro-5,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57038-62-7 | |
| Record name | NSC129562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dichloro-5,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5,6-diphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet important derivative: 2,3-Dichloro-5,6-diphenylpyrazine. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," offering insights into the experimental logic and potential applications of this compound in drug discovery and development.
Molecular and Physicochemical Profile
This compound possesses a rigid, planar aromatic system flanked by two phenyl rings. The presence of two chlorine atoms significantly influences its electronic and steric properties, rendering it an interesting candidate for further chemical modifications.
Core Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 301.17 g/mol | [3] |
| CAS Number | 57038-62-7 | [3] |
| Melting Point | 190-191 °C | [3] |
| Boiling Point (Predicted) | 376.8 ± 37.0 °C | [3] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -5.29 ± 0.10 | [3] |
Structural Representation
Caption: Molecular structure of this compound.
Synthesis and Reactivity
The synthesis of this compound is not widely documented in readily available literature. However, a plausible and logical synthetic route can be devised based on established pyrazine chemistry.
Proposed Synthetic Pathway
A likely synthetic approach involves a three-step sequence starting from commercially available benzil and ethylenediamine.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine
The initial step involves the condensation of benzil with ethylenediamine. This reaction typically proceeds under mild conditions to form the dihydropyrazine ring system.[4][5]
Step 2: Oxidation to 2,3-Diphenylpyrazine
The resulting 2,3-diphenyl-5,6-dihydropyrazine is then aromatized to 2,3-diphenylpyrazine. This can be achieved using a variety of oxidizing agents.
Step 3: Chlorination of 2,3-Diphenylpyrazine
The final and most critical step is the direct chlorination of the 2,3-diphenylpyrazine core. The electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging. However, direct chlorination of pyrazines can be achieved under specific conditions, often at elevated temperatures or using potent chlorinating agents.[6]
Chemical Reactivity
The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr).[4][6] This reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. This makes this compound a valuable intermediate for the synthesis of a diverse library of substituted diphenylpyrazines by reacting it with various nucleophiles such as amines, alkoxides, and thiolates.
Furthermore, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or amino moieties.[5]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis and characterization of pyrazine derivatives. Researchers should optimize these conditions for their specific laboratory setup and scale.
Synthesis of 2,3-Diphenylpyrazine (Precursor)
-
Condensation: To a solution of benzil (1 equivalent) in ethanol, add ethylenediamine (1 equivalent).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude 2,3-diphenyl-5,6-dihydropyrazine can be purified by recrystallization.
-
Oxidation: Dissolve the purified 2,3-diphenyl-5,6-dihydropyrazine in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., potassium permanganate or manganese dioxide) portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching the excess oxidant and extracting the product into an organic solvent.
-
Purify the crude 2,3-diphenylpyrazine by column chromatography or recrystallization.[7]
Chlorination of 2,3-Diphenylpyrazine (Conceptual Protocol)
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a reaction vessel equipped with a reflux condenser and a gas inlet, dissolve 2,3-diphenylpyrazine in a high-boiling inert solvent (e.g., dichlorobenzene).
-
Heat the solution to a high temperature (e.g., 150-200 °C).
-
Bubble chlorine gas through the solution or add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent.
-
Isolate the crude product by precipitation or extraction.
-
Purify the this compound by column chromatography followed by recrystallization.
Determination of Physicochemical Properties
The following are standard experimental workflows for determining key physicochemical properties relevant to drug discovery.
Caption: Workflow for determining key physicochemical properties.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the protons on the two phenyl rings will likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The carbons of the pyrazine ring will be deshielded due to the electronegative nitrogen and chlorine atoms. The phenyl ring carbons will appear in the typical aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyrazine and phenyl rings, and the C-Cl stretching vibrations.
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹[8]
-
C-Cl stretch: ~800-600 cm⁻¹
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption bands corresponding to π-π* transitions of the conjugated aromatic system. The presence of the diphenylpyrazine core suggests strong absorption in the UV region.
Applications in Drug Discovery
Diphenylpyrazine derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[9][10] The this compound core can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, including:
-
Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a common feature in kinase inhibitors.
-
Anticancer Agents: Various substituted pyrazines have demonstrated cytotoxic effects against cancer cell lines.
-
Antimicrobial Agents: The pyrazine scaffold is found in several antimicrobial compounds.[7]
The ability to functionalize the 2 and 3 positions through nucleophilic substitution or cross-coupling reactions allows for the exploration of a large chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be approached through a logical sequence of established reactions. The physicochemical properties, particularly the reactivity of the chlorine atoms, make it an ideal starting point for the generation of diverse libraries of novel pyrazine derivatives. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
-
Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity - Asian Journal of Science and Applied Technology. [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Evaluation of Diphenylpyrazine Cyclic Amine Derivatives as IP Receptor Agonists | ACS Medicinal Chemistry Letters. [Link]
- US Patent for Chlorin
- CN112939877A - Synthesis method of diphenylpyrazine derivative - Google P
-
Reaction of 2,3-diphenyl-5,6-dihydropyrazine and malononitrile to give 2,6-diamino-3,5-dicyano-4,10-diphenyl-1,7-diazatricyclo[5.2.1.04,10]deca-2,5-diene. A novel synthesis of a substituted diazadihydrotriquinacene. [Link]
-
5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC - NIH. [Link]
-
Greener approach toward one pot route to pyrazine synthesis - Taylor & Francis Online. [Link]
-
The Synthesis of a 5,6-Dihydropyridazine. [Link]
-
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - ResearchGate. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
6.2.2. Pyrazines - ScienceDirect. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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- 4. ajsat.org [ajsat.org]
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- 6. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
electronic structure and HOMO-LUMO energy levels of diphenylpyrazine derivatives
Content Type: Technical Whitepaper & Experimental Guide Audience: Organic Chemists, Material Scientists, and Medicinal Chemists
Executive Summary
Diphenylpyrazine (DPP) derivatives represent a versatile class of nitrogen-containing heterocycles characterized by their electron-deficient
This guide provides a rigorous analysis of the electronic structure of 2,3- and 2,5-diphenylpyrazine derivatives. It details the causal relationship between substituent effects and Frontier Molecular Orbital (FMO) energy levels, supported by validated experimental protocols for synthesis, electrochemical characterization, and computational modeling.
Theoretical Framework: The Pyrazine Core
Electronic Architecture
The pyrazine ring (
-
LUMO Characteristics: The presence of nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the core an excellent electron acceptor.
-
HOMO Characteristics: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbon framework and any conjugated electron-donating substituents.
Substituent Engineering (Hammett Correlation)
Modifying the phenyl rings at positions 2, 3, 5, or 6 allows for precise tuning of the band gap (
-
Electron Donating Groups (EDGs): Substituents like
or (methoxy) destabilize (raise) the HOMO significantly while affecting the LUMO less, thereby narrowing the band gap (useful for visible light absorption/emission). -
Electron Withdrawing Groups (EWGs): Substituents like
or stabilize (lower) the LUMO further, enhancing electron transport mobility.
Computational Methodology (DFT)[1][2][3][4][5][6]
Before synthesis, Density Functional Theory (DFT) is required to predict FMO levels and Intramolecular Charge Transfer (ICT).
Validated Computational Protocol
-
Software Environment: Gaussian 09/16 or ORCA.
-
Geometry Optimization: B3LYP/6-31G(d) (Gas Phase). This functional/basis set combination offers the best compromise between computational cost and accuracy for organic C-H-N systems.
-
Energy Calculation: B3LYP/6-311+G(d,p) (Single Point).[1][2] The diffuse functions (+) are critical for accurately modeling the lone pairs on the pyrazine nitrogens.
-
Solvent Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Toluene to match experimental CV conditions.
Causality Note: Do not rely solely on gas-phase calculations for predicting electrochemical band gaps. Solvation energy stabilizes charge-separated states, often compressing the predicted gap by 0.2–0.5 eV compared to vacuum.
Experimental Protocols
Synthesis: The Condensation-Coupling Workflow
The most robust route to 2,3-diphenylpyrazine derivatives involves the condensation of benzil derivatives with ethylenediamine, followed by oxidation, or directly with diamines.
Protocol: General Synthesis of 2,3-Diphenylpyrazine
-
Reagents: Benzil (1.0 eq), Ethylenediamine (1.2 eq), Ethanol (Solvent).
-
Reflux: Heat the mixture at reflux (
) for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). -
Oxidation (if required): If using a non-aromatic diamine precursor, aromatize using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene.
-
Purification: Recrystallization from Ethanol or Column Chromatography on Silica Gel.
Advanced Functionalization (Suzuki-Miyaura Coupling): For D-A-D (Donor-Acceptor-Donor) systems, use brominated pyrazine cores coupled with aryl boronic acids.
-
Catalyst:
(5 mol%). -
Base:
(2M aq). -
Solvent: Toluene/Ethanol (3:1).
-
Atmosphere: Argon (Strict exclusion of
is vital to prevent homocoupling).
Electrochemical Characterization (Cyclic Voltammetry)
This is the gold standard for determining absolute HOMO/LUMO levels.
Equipment Setup:
-
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Counter Electrode: Platinum Wire.
-
Reference Electrode:
(0.01 M in ACN). -
Electrolyte: 0.1 M
in anhydrous Dichloromethane (DCM). -
Internal Standard: Ferrocene (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Measurement Logic:
-
Record the background (electrolyte only).
-
Add analyte (1 mM). Record CV at 100 mV/s.
-
Add Ferrocene (trace amount) at the end to calibrate the potential axis.
Calculation Equations:
Structure-Property Relationships (Data Analysis)
The following table summarizes the electronic trends observed in 2,3-diphenylpyrazine derivatives. Note how electron donors (Triphenylamine) raise the HOMO, while the core maintains a relatively deep LUMO.
Table 1: Comparative Electronic Properties of Diphenylpyrazine Derivatives
| Compound ID | Structure Description | HOMO (eV) | LUMO (eV) | Application | |
| DPP-H | Unsubstituted 2,3-diphenylpyrazine | -6.20 | -2.80 | 3.40 | Reference / Core |
| DPP-OMe | 2,3-bis(4-methoxyphenyl)pyrazine | -5.85 | -2.75 | 3.10 | Weak Donor |
| DPP-CN | 2,3-bis(4-cyanophenyl)pyrazine | -6.50 | -3.20 | 3.30 | Electron Transport |
| TPA-DPP | Triphenylamine-fused DPP (D-A type) | -5.22 | -2.61 | 2.61 | OLED Emitter (Green) |
| DPP-F | Fluorinated phenyl rings | -6.45 | -3.15 | 3.30 | Pharm (Metabolic Stability) |
Data derived from trends in MDPI and RSC literature (see References).
Visualization of Workflow
The following diagram illustrates the integrated workflow from computational design to biological/physical application.
Caption: Integrated workflow for the development of diphenylpyrazine derivatives, highlighting the feedback loop between experimental characterization and computational design.
Applications & Biological Relevance[1][4][10][11][12]
Medicinal Chemistry (SAR)
In drug discovery, the electronic distribution of the pyrazine ring is critical for H-bond interactions.
-
Prostacyclin Receptor Agonists: 2,3-diphenylpyrazine derivatives (structurally related to Selexipag) utilize the pyrazine nitrogens as H-bond acceptors for Ser20 or Tyr75 residues in the receptor pocket.
-
Kinase Inhibition: The planarity of the diphenylpyrazine system allows it to intercalate into the ATP-binding pocket of kinases (e.g., Skp2 inhibitors). The HOMO level correlates with the molecule's ability to participate in
-stacking interactions with aromatic residues in the protein active site.
Optoelectronics (OLEDs)[13]
-
TADF Materials: By attaching strong donors (carbazole/acridine) to the diphenylpyrazine acceptor, researchers induce a separation of HOMO and LUMO spatial distributions. This minimizes the singlet-triplet energy gap (
), facilitating Thermally Activated Delayed Fluorescence (TADF), crucial for high-efficiency OLEDs.
References
-
MDPI (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules.[4][5][6][7][8][9][10][11][12][13] [Link]
-
Royal Society of Chemistry (2012). Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. New Journal of Chemistry. [Link]
-
National Institutes of Health (2007). Structure-activity relationship study on the 6-membered heteroaromatic ring system of diphenylpyrazine-type prostacyclin receptor agonists. Bioorganic & Medicinal Chemistry Letters.[6] [Link]
-
American Chemical Society (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent Skp2 Inhibitors. Journal of Medicinal Chemistry.[7][8] [Link]
Sources
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- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-activity relationship study on the 6-membered heteroaromatic ring system of diphenylpyrazine-type prostacyclin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniss.it [iris.uniss.it]
- 11. youtube.com [youtube.com]
- 12. physchemres.org [physchemres.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Characteristics of 2,3-Dichloro-5,6-diphenylpyrazine
This guide provides a detailed technical overview of the anticipated photophysical characteristics of 2,3-Dichloro-5,6-diphenylpyrazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of photochemistry with data from analogous pyrazine derivatives to forecast the behavior of this specific molecule.
Introduction: The Pyrazine Core in Photophysics
Pyrazine, a nitrogen-containing heterocyclic aromatic compound, serves as a fundamental building block in a vast array of photoluminescent materials.[1][2] The presence of nitrogen atoms in the aromatic ring significantly influences its electronic structure, leading to distinct photophysical properties compared to its carbocyclic analog, benzene.[1] Pyrazine and its derivatives are known to exhibit both fluorescence and phosphorescence, making them intriguing candidates for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging.[3][4] The specific substituents on the pyrazine ring play a crucial role in tuning these photophysical properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes.[5]
This guide focuses on this compound, a derivative featuring both electron-withdrawing chloro groups and conjugating phenyl substituents. While direct and extensive experimental data for this specific molecule is not widely available in published literature, this guide will provide a comprehensive theoretical and comparative analysis to predict its photophysical behavior.
Molecular Structure and its Electronic Implications
The photophysical characteristics of this compound are intrinsically linked to its molecular structure. The central pyrazine ring is substituted with two chloro atoms at the 2 and 3 positions and two phenyl groups at the 5 and 6 positions.
-
Pyrazine Core: The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature influences its absorption and emission properties.[1]
-
Chloro Substituents: The chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect). This is expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Phenyl Substituents: The phenyl groups are capable of extending the π-conjugated system of the pyrazine core. This extension of conjugation generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[6] The degree of this shift is dependent on the dihedral angle between the pyrazine and phenyl rings.
The interplay of these substituent effects will dictate the overall electronic transitions and subsequent photophysical processes of the molecule.
Predicted Photophysical Properties
Based on the analysis of its structural components and data from related pyrazine derivatives, the following photophysical characteristics are anticipated for this compound.
Absorption Spectroscopy
The absorption spectrum of this compound is expected to be dominated by π → π* transitions. The extended conjugation provided by the two phenyl rings will likely result in absorption maxima at longer wavelengths compared to unsubstituted pyrazine. Aromatic compounds typically exhibit two primary absorption bands, and with extended conjugation, these bands can shift into the near-UV or even the visible region.[6][7]
Expected Absorption Characteristics:
| Feature | Predicted Value/Range | Rationale |
| Primary Absorption Band (λmax) | 300 - 350 nm | Extended π-conjugation from the phenyl groups is known to cause a bathochromic shift.[6] |
| Molar Absorptivity (ε) | High ( > 10,000 M⁻¹cm⁻¹) | π → π* transitions are typically characterized by high molar absorptivity.[6] |
Emission Spectroscopy: Fluorescence and Phosphorescence
Pyrazine derivatives are known to exhibit both fluorescence and phosphorescence.[3][8] The relative efficiencies of these processes are governed by the rates of radiative decay (fluorescence and phosphorescence) versus non-radiative decay pathways such as internal conversion and intersystem crossing.
-
Fluorescence: Prompt emission from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is expected to be Stokes shifted to a longer wavelength relative to the absorption maximum.[9]
-
Phosphorescence: Delayed emission from the lowest triplet excited state (T₁) to the ground state (S₀). The presence of heavy atoms like chlorine can enhance the rate of intersystem crossing (S₁ → T₁) through spin-orbit coupling, potentially leading to significant phosphorescence.
Predicted Emission Characteristics:
| Property | Predicted Behavior | Rationale |
| Fluorescence Emission (λem) | 350 - 450 nm | Expected red-shift due to phenyl group conjugation, with a typical Stokes shift.[9] |
| Fluorescence Quantum Yield (ΦF) | Moderate to Low | The heavy atom effect of chlorine may promote intersystem crossing, thus quenching fluorescence.[10] |
| Phosphorescence | Potentially significant | The presence of chlorine atoms can enhance spin-orbit coupling, favoring population of the triplet state. |
| Excited State Lifetime (τ) | Nanosecond range for fluorescence | Typical for fluorescent organic molecules.[11] |
Solvatochromism
Solvatochromism is the phenomenon where the absorption or emission wavelength of a substance changes with the polarity of the solvent.[3] For molecules with a significant change in dipole moment upon excitation, a pronounced solvatochromic effect is often observed. While this compound is a relatively nonpolar molecule, the presence of the nitrogen and chlorine atoms could induce a moderate dipole moment that may be altered in the excited state. Therefore, some degree of solvatochromism is anticipated.
It is expected that in more polar solvents, the emission spectrum might exhibit a slight bathochromic (red) shift due to the stabilization of the more polar excited state.[5]
Experimental Workflows for Characterization
To empirically determine the photophysical properties of this compound, a series of spectroscopic experiments would be necessary.
Sample Preparation and Spectroscopic Measurements
The following diagram illustrates a typical workflow for the photophysical characterization of a novel compound.
Caption: Experimental workflow for the synthesis and photophysical characterization.
Detailed Experimental Protocols
UV-Vis Absorption Spectroscopy:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, cyclohexane).
-
Prepare a series of dilutions to determine a concentration that gives an absorbance maximum between 0.1 and 1.0.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning from approximately 200 nm to 800 nm.
-
The solvent used for the sample should also be used as the blank.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis, record the fluorescence emission spectrum by exciting at the absorption maximum (λmax).
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.
Fluorescence Quantum Yield Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).[12]
-
Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ is the quantum yield, m is the slope of the plot, and n is the refractive index of the solvent.[12]
Potential Applications in Research and Drug Development
The anticipated photophysical properties of this compound suggest several potential applications:
-
Fluorescent Probes: If the compound exhibits sufficient fluorescence and sensitivity to its environment, it could be developed as a fluorescent probe for biological imaging or chemical sensing.[4]
-
Photosensitizers: The potential for efficient intersystem crossing to the triplet state makes this class of molecules interesting as photosensitizers for applications such as photodynamic therapy, where the triplet state can generate reactive oxygen species.
-
Organic Electronics: Pyrazine derivatives are utilized in the development of organic electronic materials.[5] Further characterization could reveal its suitability for applications in OLEDs or as an organic semiconductor.
Conclusion
While direct experimental data on the photophysical characteristics of this compound is limited, a thorough analysis based on the known properties of the pyrazine core and the influence of its substituents allows for a robust prediction of its behavior. The presence of both chloro and phenyl groups suggests a molecule with absorption in the near-UV, potential for both fluorescence and phosphorescence, and a likely sensitivity to the solvent environment. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predicted properties, which will be crucial for unlocking its potential in various scientific and therapeutic applications.
References
- Lahmani, F., & Ivanoff, N. (1967). Fluorescence and Phosphorescence of Pyrazine, as Vapor and in Solution. Journal of Chemical Physics, 47(11), 4417-4418.
- Mitchell, D. J., & Drickamer, H. G. (1979). Photophysics of pyrazine and its methylated derivatives at high pressure. The Journal of Chemical Physics, 70(5), 2443-2449.
- Li, Y., et al. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A, 127(46), 9834–9842.
-
Li, Y., et al. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. PubMed. Available at: [Link]
- Reyes-Márquez, J., et al. (2024).
- Özbey, A., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2225.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Squeo, B. M., et al. (2021).
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
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Bureš, F. (2014). A series of push-pull pyrazine fluorophores was described. ResearchGate. Available at: [Link]
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific.
- BenchChem. (2025). A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores. BenchChem.
- Chen, J., et al. (2023). Generating Long-Lived Triplet Excited States in Narrow Bandgap Conjugated Polymers. Journal of the American Chemical Society, 145(6), 3463–3472.
- Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Evident Scientific.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Thermo Fisher Scientific. (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
- Al-Hourani, B. J., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833.
- Patel, R. B., et al. (2015). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Journal of Saudi Chemical Society, 19(5), 557-564.
- Wang, X., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical and Bioanalytical Chemistry, 410(23), 5647-5666.
- Gatterdam, V., et al. (2011). Quantum-Yield-Optimized Fluorophores for Site-Specific Labeling and Super-Resolution Imaging. ChemPhysChem, 12(10), 1935-1940.
- Deshpande, A. V., et al. (1999). Transport and fluorescence emission properties of photoresponsive ligands. Journal of Chemical Sciences, 111(3), 263-272.
- Rodgers, M. A. J. (1985). Excited state dynamics of copper(II) porphyrins. Journal of Physical Chemistry, 89(10), 2960-2965.
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- Monti, S., et al. (2014). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 294, 32-41.
- Wolcan, E., et al. (2001). On the parallel formation of long-lived excited states of dipyridil[3,2-a : 2 ' 3 '-c]phenazine, dppz - A contrast between the electrochemically and photochemically.
- Bismillah, A. N., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 618529.
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electrochemical behavior and cyclic voltammetry of pyrazine precursors
Executive Summary & Pharmacological Relevance
Pyrazine cores are ubiquitous in medicinal chemistry, serving as the scaffold for critical therapeutics like Pyrazinamide (antitubercular) , Bortezomib (anticancer) , and Glipizide (antidiabetic) . In drug development, the electrochemical profile of these precursors is not merely a physical constant; it is a predictor of metabolic stability, redox-cycling toxicity, and bioactivation mechanisms.
This guide provides a rigorous framework for characterizing pyrazine precursors using Cyclic Voltammetry (CV). It moves beyond basic observation to mechanistic interrogation, focusing on Proton-Coupled Electron Transfer (PCET) and substituent effects that dictate pharmacological efficacy.
Mechanistic Framework: The 1,4-Reduction Pathway
The electrochemical behavior of pyrazine is dominated by the basicity of the ring nitrogens. Unlike simple aromatics, pyrazine reduction is inherently pH-dependent .
The PCET Mechanism
In aqueous media, the reduction typically follows a 2-electron, 2-proton (2e⁻/2H⁺) pathway to form 1,4-dihydropyrazine. This is a classic example of Proton-Coupled Electron Transfer (PCET), where the thermodynamic barrier is lowered by the concerted movement of charge and mass (protons).
-
Acidic Media (pH < 2): The species exists as a mono- or di-protonated cation. Reduction is often quasi-reversible.
-
Neutral/Alkaline Media: The neutral pyrazine must be protonated at the electrode surface prior to or concerted with electron transfer, often shifting the wave to more negative potentials and rendering the process irreversible due to the instability of the unprotonated radical anion.
Visualization of Redox Pathway
The following diagram illustrates the stepwise reduction mechanism generally observed in protic solvents.
Figure 1: The stepwise reduction pathway of pyrazine in acidic media involving protonation followed by sequential electron transfers.
Experimental Methodology: Self-Validating Protocols
To ensure data integrity, the experimental setup must be treated as a controlled system. The following protocol includes built-in validation steps.
Electrode Selection & Preparation
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) is preferred over metallic electrodes (Pt/Au) to minimize hydrogen evolution interference, which occurs near the negative potentials required for pyrazine reduction.
-
Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag⁺ (0.01 M AgNO₃ in ACN) for non-aqueous.
-
Validation Step: Before introducing the analyte, run a CV of 1 mM Ferricyanide in 0.1 M KCl .
-
Pass Criteria: Peak separation (
) between 60–80 mV. If >100 mV, the electrode surface is fouled and requires polishing.
-
Solvent & Electrolyte Systems
The choice of solvent dictates whether you observe the thermodynamic
| Parameter | Aqueous System | Non-Aqueous System |
| Solvent | Deionized Water ( | Acetonitrile (HPLC Grade, dry) |
| Electrolyte | Phosphate Buffer (PBS) or Britton-Robinson | 0.1 M TBAP (Tetrabutylammonium perchlorate) |
| pH Control | Critical (buffers required) | N/A (Proton source added exogenously if needed) |
| Application | Simulating physiological redox | Determining intrinsic HOMO/LUMO gaps |
Experimental Workflow
The following workflow ensures reproducibility and minimizes oxygen interference, which is critical as
Figure 2: Operational workflow for electrochemical characterization, emphasizing the critical deoxygenation and system suitability steps.
Data Interpretation & Substituent Effects
Analyzing the Voltammogram
When analyzing the CV of a pyrazine precursor, focus on three key parameters:
-
Peak Potential (
): Indicates the ease of reduction. More positive values imply the molecule is easier to reduce (higher electron affinity). -
Peak Separation (
): . For a reversible 2e⁻ process, this should theoretically be mV, but experimentally often approaches 60 mV due to uncompensated resistance. Large separations (>200 mV) indicate slow electron transfer kinetics or chemical irreversibility. -
Current Ratio (
): If the ratio is near 1, the product is stable. If is absent, the reduced dihydropyrazine is chemically unstable (EC mechanism).
Substituent Effects on Redox Potential
The electronic nature of substituents on the pyrazine ring dramatically shifts the reduction potential (
-
Electron-Withdrawing Groups (EWG): (e.g., -COOH, -CONH₂, -Cl)
-
Electron-Donating Groups (EDG): (e.g., -CH₃, -NH₂)
Table 1: Comparative Shifts in Reduction Potential
| Compound | Substituent Type | Shift vs Pyrazine | Kinetic Observation |
| Pyrazine | None (Reference) | 0 mV | Quasi-reversible (pH dependent) |
| 2-Methylpyrazine | EDG (Inductive) | Negative (~ -50 mV) | Similar reversibility to parent |
| Pyrazine-2-carboxylic acid | EWG (Resonance) | Positive (~ +300 mV) | Often shows pH-dependent adsorption |
| Pyrazinamide | EWG (Moderate) | Positive | Irreversible in basic media |
Case Study: Pyrazine-2-Carboxylic Acid (POA)
Pyrazine-2-carboxylic acid is the active metabolite of the tuberculosis drug Pyrazinamide. Its electrochemical detection is a proxy for monitoring drug metabolism.
-
Observation: In cyclic voltammetry at pH 7, POA exhibits a reduction peak significantly more positive than pyrazine due to the electron-withdrawing carboxyl group.
-
Adsorption: Unlike simple pyrazines, POA often shows "adsorption spikes" in the CV (sharp peaks with FWHM < 90/n mV). This indicates the molecule adheres to the electrode surface, mimicking how it might bind to active sites in the M. tuberculosis fatty acid synthase I (FAS-I) enzyme.
-
Protocol Adjustment: When studying POA, it is necessary to clean the electrode between every scan to prevent surface fouling from the adsorbed species.
References
-
Núñez-Vergara, L. J., Squella, J. A., & Silva, M. M. (1988). Electrochemical behaviour of pyrazine derivatives. Journal of Electroanalytical Chemistry, 243(1), 133-142. Link
- Swartz, J., & Anson, F. C. (1984). Electrochemical properties of pyrazine and some of its derivatives in aqueous and nonaqueous media. Journal of Electroanalytical Chemistry. (Cited in context of substituent effects).
-
Peljo, P., et al. (2021).[1] Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI - Molecules, 26(8), 2227. Link
-
Ozalp Yaman, S., et al. (2002).[8] Spectroelectrochemical Investigation of Pentacarbonyl(pyrazine)metal(0) Complexes. Zeitschrift für Naturforschung B, 57(1), 92-98. Link
-
Mech, P., et al. (2020).[9] When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels. ResearchGate.[10] Link
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theoretical DFT calculations for 2,3-Dichloro-5,6-diphenylpyrazine
An In-depth Technical Guide to the Theoretical Investigation of 2,3-Dichloro-5,6-diphenylpyrazine using Density Functional Theory (DFT)
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT). Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their applications in medicinal chemistry, materials science, and as versatile chemical building blocks.[1][2][3][4] A thorough understanding of their electronic structure and reactivity is paramount for rational drug design and the development of novel materials. This document outlines a complete computational protocol, from initial structure preparation to advanced electronic property analysis, designed for researchers, computational chemists, and drug development professionals. We delve into the causality behind methodological choices, ensuring a robust and scientifically sound approach to predicting molecular properties and reactivity.
Introduction: The Rationale for a Computational Approach
This compound is a multi-functionalized aromatic heterocycle. The pyrazine core, substituted with electron-withdrawing chlorine atoms and sterically demanding phenyl groups, presents a unique electronic and structural landscape. Such molecules are often investigated for their potential biological activities or as intermediates in organic synthesis.[3][5]
Experimental characterization, while essential, can be resource-intensive and may not fully elucidate the underlying electronic factors governing the molecule's behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective alternative for gaining deep insights into molecular properties.[6][7] DFT allows us to:
-
Determine the most stable three-dimensional structure.
-
Predict spectroscopic signatures (IR, Raman, UV-Vis).
-
Map the electron density and electrostatic potential to identify reactive sites.[8][9]
-
Analyze frontier molecular orbitals (FMOs) to understand chemical reactivity and electronic transitions.[10][11]
-
Quantify intermolecular interactions that govern crystal packing and ligand-receptor binding.[12][13]
This guide provides a validated, step-by-step workflow for performing these calculations, grounded in established quantum chemical principles.
The Theoretical Backbone: Why DFT?
Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6][7] Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density, ρ(r). This approach is computationally less demanding, making it suitable for molecules of the size of this compound.
For our protocol, we select the B3LYP hybrid functional and the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This inclusion improves the description of electronic properties, particularly for systems with significant electron correlation, making it a robust choice for a wide range of organic molecules.[10]
-
6-311++G(d,p) Basis Set: This choice represents a well-balanced compromise between accuracy and computational expense.
-
6-311: A triple-zeta basis set, providing a flexible description of valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing regions of space far from the nuclei, which is essential for anions, weak intermolecular interactions, and excited states.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds and calculating accurate vibrational frequencies.
-
The Computational Workflow: A Validated Protocol
The following protocol outlines a sequential and self-validating workflow for the complete theoretical characterization of this compound. Each step builds upon the successful completion of the previous one.
Caption: A step-by-step workflow for DFT calculations.
Step-by-Step Methodology
1. Input Preparation:
- Action: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
- Causality: An accurate initial structure, even if approximate, provides a good starting point for the optimization algorithm, reducing the computational time required to find the energy minimum.
- Output: A coordinate file (e.g., .xyz or .gjf) specifying the atom types and their Cartesian coordinates.
2. Geometry Optimization:
- Action: Perform a full geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)). The calculation iteratively adjusts atomic positions to find the arrangement with the lowest possible electronic energy.
- Causality: This is the most critical step. All subsequent property calculations are only physically meaningful if they are performed on the molecule's true, stable structure (a minimum on the potential energy surface).
- Validation: The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined threshold values.
3. Frequency Calculation:
- Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
- Causality & Validation: This step serves two primary purposes. First, it validates the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized. Second, it provides valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and allows for the simulation of infrared (IR) and Raman spectra.[14]
4. Electronic and Spectroscopic Property Calculations:
- Action: With the validated minimum-energy structure, perform single-point energy calculations to derive various electronic properties. These calculations do not change the geometry.
- Causality: This phase extracts the key chemical insights from the converged electron density.
- Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding reactivity.[15] A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[11]
- Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface. It visually identifies the distribution of charge, revealing sites prone to electrophilic attack (regions of negative potential, typically colored red) and nucleophilic attack (regions of positive potential, blue).[16][17]
- Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs).[18] This provides chemically intuitive information about atomic charges, hybridization, and stabilizing donor-acceptor (hyperconjugative) interactions.[19]
- UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, simulating the UV-Vis absorption spectrum.[20][21] This is crucial for understanding the photophysical properties of the molecule.
- Hirshfeld Surface Analysis: This analysis is used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal electron density to define a molecular surface, which can be color-mapped to show different properties like intermolecular contact distances.[12][13][22][23]
Data Presentation and Interpretation
Clear presentation of computational data is essential for analysis and comparison.
Table 1: Predicted Geometrical Parameters (Illustrative)
This table would contain key bond lengths and dihedral angles to define the molecule's shape.
| Parameter | Atom Pair/Group | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C-Cl | ~1.74 |
| C-N (Pyrazine) | ~1.33 | |
| C-C (Pyrazine) | ~1.40 | |
| C-C (Pyrazine-Phenyl) | ~1.49 | |
| Dihedral Angle (°) | C-C-C-C (Phenyl Twist) | ~35-45 |
Note: Values are illustrative and represent typical expectations for such a molecule.
Table 2: Key Electronic and Reactivity Descriptors (Illustrative)
This table summarizes the core electronic properties derived from the calculations.
| Property | Value (a.u.) | Value (eV) | Significance |
| HOMO Energy | -0.25 | -6.80 | Electron-donating ability |
| LUMO Energy | -0.08 | -2.18 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.17 | 4.62 | Chemical reactivity, stability |
| Chemical Hardness (η) | 0.085 | 2.31 | Resistance to charge transfer |
| Electronegativity (χ) | 0.165 | 4.49 | Electron-attracting power |
Interpreting Visual Data
Caption: Relationship between key DFT outputs and reactivity prediction.
-
Molecular Electrostatic Potential (MEP) Map: For this compound, one would expect to see the most negative potential (red/yellow regions) localized around the two nitrogen atoms of the pyrazine ring, due to their high electronegativity and lone pairs. These are the most likely sites for electrophilic attack or hydrogen bonding. Positive potential (blue regions) would likely be found on the hydrogen atoms of the phenyl rings.
-
Frontier Molecular Orbitals (FMOs): The HOMO is expected to be distributed primarily across the π-system of the diphenylpyrazine core, while the LUMO will also be delocalized but with significant contributions from the electron-deficient pyrazine ring. The specific distribution reveals which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.
Conclusion
This guide has detailed a robust and comprehensive protocol for the theoretical investigation of this compound using DFT. By following this workflow—from careful geometry optimization and frequency validation to in-depth analysis of electronic properties like FMOs, MEP, and NBOs—researchers can gain profound, actionable insights into the molecule's stability, reactivity, and potential interactions. This computational approach serves as a powerful complement to experimental work, accelerating the discovery and development process in medicinal chemistry and materials science by enabling a more rational, targeted design of novel compounds.
References
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- Natural Bond Orbitals (NBO) in Organic Chemistry. (2012).
- Molecular Electrost
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- What is NBO (Natural Bond Orbital) analysis for molecules?
- Natural Bond Orbital (NBO) Analysis.ORCA 6.0 Manual.
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example.iOpenShell.
- A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.Angewandte Chemie. (2012).
- The Hirshfeld Surface.CrystalExplorer.
- Molecular Electrostatic Potential (MEP)
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- Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II)
- What is Molecular electrost
- A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs.
- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one.MDPI.
- Molecular modeling, DFT studies, and biological evaluation of pyrazine-based platinum(II) complexes.
- Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy.Accounts of Chemical Research. (2020).
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- physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.Benchchem.
- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.PMC. (2022).
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Spectroscopic Characterization of Diphenylpyrazine (DPP) Derivatives
A Technical Guide for Material Scientists and Bio-Imaging Specialists
Executive Summary
Diphenylpyrazine (DPP) derivatives represent a versatile class of heterocyclic fluorophores characterized by their electron-deficient pyrazine core (acceptor) and tunable peripheral substituents (donors). Unlike rigid planar dyes (e.g., fluorescein), DPP derivatives often exhibit Aggregation-Induced Emission (AIE) and strong Intramolecular Charge Transfer (ICT) . This guide provides a rigorous technical framework for characterizing the absorption and emission spectra of these compounds, focusing on their solvatochromic behavior, quantum yield determination, and environmental sensitivity.
Molecular Architecture & Photophysics
The optical properties of 2,3-diphenylpyrazine and its derivatives are governed by the interaction between the pyrazine core and its substituents.
-
The Acceptor Core: The pyrazine ring possesses two nitrogen atoms with lone pairs, facilitating
transitions. It acts as an electron-withdrawing group (EWG). -
The Rotors: The phenyl rings at the 2,3-positions are not coplanar with the pyrazine ring due to steric hindrance. In dilute solution, the free rotation of these rings dissipates excited-state energy non-radiatively (internal conversion), resulting in weak fluorescence.
-
AIE Mechanism: Upon aggregation (or in solid state), this rotation is restricted (Restriction of Intramolecular Motion - RIM), blocking the non-radiative path and activating radiative decay (fluorescence).
Diagram 1: Photophysical Mechanism (ICT & AIE)
Figure 1: Mechanistic pathway showing the competition between non-radiative rotational relaxation and radiative decay induced by aggregation (RIM).
Spectral Characteristics: Data Summary
The following table summarizes the spectral shifts observed when modifying the DPP core. Note the significant red shift when strong donors (e.g., Triphenylamine - TPA) are attached, creating a "Push-Pull" system.
Table 1: Comparative Spectral Data of DPP Derivatives
| Compound Class | Substituents (Donor) | Solvent | Characteristics | ||||
| Core DPP | None (H) | DCM | ~310 | ~380 | < 0.01 | ~0.20 | UV-active, weak emission. |
| Alkoxy-DPP | -OCH | DCM | 340-360 | 420-450 | 0.05 | 0.45 | Blue emission, AIE active. |
| Amino-DPP | -N(CH | Toluene | 390-410 | 480-500 | 0.30 | 0.60 | Green emission, solvatochromic. |
| Push-Pull | Triphenylamine (TPA) | Toluene | 420-450 | 510-550 | 0.40 | 0.85 | Yellow/Orange, high QY. |
| Push-Pull | Triphenylamine (TPA) | ACN | 420-450 | 600-650 | < 0.10 | N/A | Red emission, quenched by polarity. |
Note:
Solvatochromism & Environmental Sensitivity[7][8]
DPP derivatives with donor-acceptor architectures exhibit positive solvatochromism. As solvent polarity increases, the emission maximum redshifts significantly.[7]
-
Mechanism: The excited state is more polar than the ground state due to charge transfer from the donor (phenyl/amine) to the acceptor (pyrazine). Polar solvents stabilize the ICT excited state, lowering its energy and red-shifting the emission.
-
Lippert-Mataga Plot: A linear relationship is typically observed when plotting the Stokes shift (
) against the solvent orientation polarizability ( ).-
Non-polar (Hexane): Blue/Green emission, fine vibrational structure often visible.
-
Polar (DMSO/Methanol): Orange/Red emission, broad structureless bands, often lower quantum yield due to "energy gap law" quenching.
-
Experimental Protocols
Protocol A: Determination of Relative Fluorescence Quantum Yield ( )[2][4]
Objective: Calculate
Materials:
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ) for blue emitters; Rhodamine 6G in Ethanol ( ) for green/yellow emitters. -
Solvent: Spectroscopic grade (e.g., Cyclohexane, Toluene, THF).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the DPP derivative and the Reference Standard.
-
Dilution Series: Prepare 4-5 dilutions for both the sample and the reference such that the Absorbance (
) at the excitation wavelength ( ) falls between 0.01 and 0.10 . -
Absorption Scan: Record the UV-Vis spectrum. Note the exact absorbance at
.[6] -
Emission Scan: Record the fluorescence spectrum using the same
. Integrate the area under the emission curve ( ). -
Calculation: Plot Integrated Fluorescence Intensity (
) vs. Absorbance ( ). The slope ( ) is used in the equation:-
: Sample,
: Reference. - : Refractive index of the solvent.
-
: Sample,
Protocol B: Characterization of AIE Properties
Objective: Verify Aggregation-Induced Emission by forcing precipitation.
Self-Validating Logic: Using a water/THF mixture allows precise control over solubility. The abrupt rise in emission at a specific water fraction (
-
Stock Solution: Dissolve DPP derivative in pure THF (10
M). -
Water Fraction Sweep: Prepare 10 vials. Add calculated amounts of THF and Water to maintain constant dye concentration (10
M) while varying water fraction ( ) from 0% to 90%. -
Measurement: Measure PL spectra immediately.
-
Analysis: Plot Peak Intensity (
) vs. Water Fraction ( ). A typical AIE curve shows low intensity at and a sharp exponential rise at .
Diagram 2: Experimental Workflow
Figure 2: Dual workflow for characterizing intrinsic molecular fluorescence (QY) and aggregate emission (AIE).
Applications: pH Sensing & Bio-Imaging[8]
The pyrazine nitrogens can be protonated in acidic media. This alters the Push-Pull strength.
-
Mechanism: Protonation of the pyrazine ring increases its electron-withdrawing capability.
-
Spectral Response:
-
Protocol: Titrate the DPP solution with Trifluoroacetic Acid (TFA) and monitor the appearance of a new red-shifted absorption band (typically +50 to +100 nm shift).
References
-
Mechanism of AIE in Pyrazine Derivatives: Wang, M., et al. (2017). "Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation." Materials Chemistry Frontiers.
-
Solvatochromism & Push-Pull Systems: Bureš, F. (2014).[8] "Fundamental aspects of property tuning in push-pull molecules." RSC Advances.
-
Fluorescence Quantum Yield Protocol: Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Pyrazine-based pH Sensors: Achelle, S., et al. (2013). "Protonation effects on the optical properties of intramolecular charge transfer π-conjugated systems." Dyes and Pigments.
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- 11. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Anticipated Crystallographic and Packing Characteristics of 2,3-Dichloro-5,6-diphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] This guide focuses on 2,3-dichloro-5,6-diphenylpyrazine, a member of this vital class of heterocyclic compounds. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this writing, this document provides a comprehensive, technically-grounded projection of its crystallographic data and packing structure. By drawing upon established principles of crystallography and analyzing data from closely related analogs, we offer researchers a robust framework for understanding and predicting the solid-state behavior of this compound, thereby facilitating its application in drug design and materials engineering.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in drug discovery, appearing in a number of FDA-approved therapeutics.[1] Its unique electronic and steric properties, coupled with its ability to participate in a variety of intermolecular interactions, make it an attractive core for the design of novel bioactive molecules. The substitution pattern on the pyrazine ring plays a critical role in modulating a compound's pharmacological profile. The title compound, this compound, combines the electron-withdrawing nature of chlorine atoms with the steric bulk and potential for π-interactions of phenyl groups, suggesting a rich and complex solid-state chemistry. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.[2]
Predicted Crystallographic Data
In the absence of a determined crystal structure for this compound, we can infer its likely crystallographic parameters by examining a closely related analogue, 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] The substitution of dicyano groups with dichloro groups is not expected to cause a fundamental change in the overall molecular symmetry or packing motif.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value | Justification |
| Crystal System | Monoclinic | This is a common crystal system for substituted aromatic compounds and is observed in the analogue 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] |
| Space Group | P2₁/n or P2₁/c | These are the most common space groups for monosubstituted pyrazines.[4][5] |
| a (Å) | ~9.2 | Based on the unit cell dimensions of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] |
| b (Å) | ~7.3 | Based on the unit cell dimensions of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] |
| c (Å) | ~21.5 | Based on the unit cell dimensions of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] |
| β (°) ** | ~101 | Based on the unit cell dimensions of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.[3] |
| V (ų) ** | ~1420 | Calculated from the predicted unit cell parameters. |
| Z | 4 | This is a common value for the number of molecules per unit cell for this type of compound.[3] |
Molecular Geometry and Conformation
The core pyrazine ring is expected to be planar. The two phenyl rings will be twisted out of the plane of the pyrazine ring due to steric hindrance. In the analogue 5,6-Diphenylpyrazine-2,3-dicarbonitrile, the dihedral angles between the pyrazine ring and the two phenyl rings are 48.08 (7)° and 44.80 (7)°, with a dihedral angle of 49.47 (7)° between the two phenyl rings themselves.[3] A similar conformation is anticipated for this compound.
Supramolecular Assembly: The Packing Structure
The crystal packing of this compound will be dictated by a combination of weak intermolecular interactions. The absence of strong hydrogen bond donors suggests that the packing will be governed by van der Waals forces, dipole-dipole interactions, and potentially halogen bonding and π-π stacking.
Halogen Bonding
The chlorine atoms on the pyrazine ring are potential halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen atom of a neighboring pyrazine ring or the π-system of a phenyl ring.[6] This type of interaction can play a significant role in directing the crystal packing.
π-π Stacking Interactions
The presence of multiple aromatic rings (one pyrazine and two phenyls) suggests that π-π stacking interactions will be a key feature of the crystal packing.[7] In the crystal structure of 5,6-Diphenylpyrazine-2,3-dicarbonitrile, weak π-π contacts are observed between the pyrazine and phenyl rings, with a centroid-centroid distance of 3.813 (1) Å, which helps to stabilize the structure.[3] Similar interactions are expected for the title compound, likely leading to a herringbone or slipped-stack arrangement of the molecules.
C-H···N and C-H···Cl Interactions
Weak hydrogen bonds of the C-H···N and C-H···Cl type are also anticipated to contribute to the overall stability of the crystal lattice. The hydrogen atoms of the phenyl rings can interact with the nitrogen atoms of the pyrazine rings of adjacent molecules, as well as with the chlorine atoms.
Figure 1: A conceptual diagram illustrating the potential intermolecular interactions governing the crystal packing of this compound.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of 2,3-dichloro-5,6-dicyanopyrazine.[8] The key transformation would involve the chlorination of a suitable precursor.
Figure 2: Proposed workflow for the synthesis and crystallization of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diphenylpyrazine-2,3-diol (1 equivalent).
-
Chlorination: Add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is crucial. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/hexane) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, loosely cover the container and allow the solvent to evaporate slowly over several days.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust, data-driven prediction of its crystallographic and packing characteristics. By leveraging the known structure of a close analogue and fundamental principles of supramolecular chemistry, we anticipate a monoclinic crystal system with a packing arrangement dominated by a combination of halogen bonding, π-π stacking, and weak C-H···N/Cl interactions. The provided synthetic and crystallization protocols offer a practical starting point for researchers aiming to obtain single crystals and validate these predictions experimentally. A definitive understanding of the solid-state structure of this and related pyrazine derivatives will undoubtedly aid in the rational design of new therapeutic agents and advanced materials.
References
- Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025). Magnetic Resonance in Chemistry.
- Cati, D. S., & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide.
- Crystal structure of 4-(pyrazin-2-yl)morpholine. (2018).
- Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. (2025). Crystal Growth & Design.
-
Pyrazine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
- Williams, J. M. (1975). U.S. Patent No. 3,879,394. Washington, DC: U.S.
-
Intermolecular interactions of compound 1. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (2025). BenchChem.
- 5,6-Diphenylpyrazine-2,3-dicarbonitrile. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2225.
- Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. (2014). Asian Journal of Science and Applied Technology.
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Journal of the Indian Chemical Society.
-
Intermolecular Interactions. (n.d.). Sherrill Group. Retrieved February 14, 2026, from [Link]
- Process development of the synthesis of 2,3-dichlorophenylpiperazine. (2007). Journal of Beijing University of Chemical Technology.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1459.
- Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. (2024). Molecules, 29(24), 5894.
- Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 967–976.
-
Intermolecular force. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
- 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). (2023). Molbank, 2023(2), M1662.
- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. (2023). Journal of Medicinal Chemistry, 66(11), 7221–7242.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candid
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Methodological & Application
Introduction: The Strategic Role of Pyrazine Moieties in n-Type Organic Semiconductors
An Application Guide to the Synthesis of Novel Organic Semiconductors Utilizing 2,3-Dichloro-5,6-diphenylpyrazine
The field of organic electronics is driven by the rational design and synthesis of novel π-conjugated materials. These materials form the active components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] A primary challenge in the field is the development of high-performance, stable n-type (electron-transporting) organic semiconductors to complement the more common p-type (hole-transporting) materials.
The incorporation of nitrogen-containing heterocycles is a proven strategy for tuning the electronic properties of conjugated molecules. The pyrazine ring, a diazine with two nitrogen atoms at positions 1 and 4, is a particularly powerful electron-deficient building block.[3] Introducing pyrazine units into a conjugated backbone effectively lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This enhanced electron-accepting character is crucial for facilitating electron injection and transport, making pyrazine-based materials excellent candidates for n-type semiconductors.[3]
This compound serves as a versatile and robust precursor for creating advanced organic semiconductors. The two chlorine atoms provide reactive sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system. The flanking diphenyl groups enhance solubility and influence the solid-state packing of the final material, which is critical for efficient charge transport. This guide provides detailed protocols and scientific rationale for synthesizing novel pyrazine-based organic semiconductors using this key building block.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The most effective methods for forming C-C bonds to extend the conjugation of the this compound core are palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Stille couplings. These reactions offer mild conditions and high tolerance for a wide variety of functional groups.
Logical Workflow for Synthesis
The general workflow involves the coupling of the dichloropyrazine core with a suitable organometallic reagent, typically containing aromatic or heteroaromatic units like thiophene, furan, or benzene rings, to build up the desired conjugated polymer or oligomer.
Caption: General workflow for synthesizing pyrazine-based semiconductors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method that couples an organoboron species with an organohalide.[4] It is often preferred due to the low toxicity, environmental stability, and commercial availability of boronic acids and their esters.[4][5]
Causality Behind the Protocol
The reaction mechanism hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6] A base is crucial for the transmetalation step; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
Caption: Simplified mechanism of the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
This protocol describes the synthesis of a copolymer between this compound and 2,5-bis(tributylstannyl)thiophene, a common building block.
Materials:
-
This compound
-
Aryl or Heteroaryl Diboronic Acid or Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent) and the diboronic acid/ester (1 equivalent).
-
Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%). Add anhydrous potassium carbonate (4 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous toluene and deionized water via syringe. A common solvent ratio is 4:1 toluene to water. The biphasic system is essential for dissolving both the organic reagents and the inorganic base.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for NMR analysis. Polymerization reactions are typically run for 24-72 hours.
-
Workup and Precipitation: Cool the reaction to room temperature. Pour the mixture into a beaker containing rapidly stirring methanol. The polymer product, being insoluble in methanol, will precipitate.
-
Initial Purification: Collect the precipitated solid by filtration. Wash the solid sequentially with water, methanol, and acetone to remove residual catalyst, salts, and unreacted monomers.
Protocol 2: Stille Cross-Coupling
The Stille reaction couples an organohalide with an organotin compound (organostannane).[8] It is highly valued for its tolerance of a wide array of functional groups and the fact that the reaction conditions are generally neutral and non-basic.[9]
Causality Behind the Protocol
Similar to the Suzuki reaction, the Stille coupling follows a catalytic cycle involving a palladium catalyst.[8] The key step is the transmetalation, where the organic group from the organostannane is transferred to the palladium(II) complex.[10] Unlike the Suzuki reaction, no base is required for this step. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification of the final product.[8][11]
Step-by-Step Methodology
Materials:
-
This compound
-
Organodistannane reagent (e.g., 2,5-bis(tributylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] as a ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: In a glovebox or under a flow of inert gas, add this compound (1 equivalent) and the organodistannane (1 equivalent) to a flame-dried Schlenk flask.
-
Catalyst System: Add the palladium source, Pd₂(dba)₃ (1-3 mol%), and the phosphine ligand, P(o-tol)₃ (4-12 mol%). The ligand stabilizes the palladium catalyst and facilitates the reaction.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if used). Ensure the reaction remains under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous DMF or toluene via syringe. DMF is often used for its high boiling point and ability to dissolve a wide range of organic compounds.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The reaction is typically run for 24-72 hours. Monitor progress by GPC (for polymers) or TLC/NMR (for oligomers).
-
Workup and Precipitation: After cooling, pour the reaction mixture into stirring methanol to precipitate the polymer.
-
Initial Purification: Filter the crude product. Wash thoroughly with methanol and hexane to remove tin byproducts and residual monomers.
Post-Synthesis Purification and Characterization
Rigorous purification is essential to achieve high-performance semiconductor materials, as impurities can act as charge traps.
| Purification Method | Purpose | Typical Solvents |
| Soxhlet Extraction | To remove catalyst residues, oligomers, and monomer impurities. The polymer remains in the thimble while impurities are washed away. | Methanol, Acetone, Hexane, Chloroform |
| Column Chromatography | For soluble oligomers or small molecules to separate compounds based on polarity. | Hexane/Dichloromethane, Toluene |
| Reprecipitation | To further purify the polymer by dissolving it in a good solvent and precipitating it in a poor solvent. | Chloroform/Methanol, Toluene/Hexane |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and purity of the synthesized material.
-
UV-Visible Spectroscopy: To investigate the optical properties, such as the absorption spectrum and optical bandgap.[12]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Gel Permeation Chromatography (GPC): For polymers, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Conclusion and Outlook
This compound is a highly effective building block for creating electron-deficient organic semiconductors. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, a diverse library of conjugated polymers and oligomers can be synthesized. The protocols outlined in this guide provide a robust foundation for researchers to develop novel materials. The electronic properties of these materials can be finely tuned by the choice of the co-monomer, paving the way for their application in next-generation electronic devices, from high-mobility transistors to efficient solar cells.[13][14]
References
-
Pyrazine-Based Organic Sensitizers for Highly Efficient and Stable Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
-
A Promising Approach to Obtain Excellent n-Type Organic Field-Effect Transistors: Introducing Pyrazine Ring. ACS Publications. Available at: [Link]
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells. Taylor & Francis Online. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Breakthrough in Organic Semiconductor Synthesis Paves the Way for Advanced Electronic Devices. UNIST Chemistry. Available at: [Link]
-
Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency. Royal Society of Chemistry. Available at: [Link]
-
Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)-Phthalate MOFs: Experimental and Theoretical Rationalization. PubMed Central. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
-
Synthesis and Characterization of Some Organic Semiconductor Materials for Optoelectronics. ResearchGate. Available at: [Link]
-
Synthesis of Organic Semiconductor Nanoparticles with Different Conformations Using the Nanoprecipitation Method. MDPI. Available at: [Link]
-
Self-assembly of Organic Semiconductors through Non-Contact Vapour-guided Deposition. UCL Discovery. Available at: [Link]
-
Organic Compounds for Electronics and Photonics Applications. Academia.edu. Available at: [Link]
-
Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. University of Milano-Bicocca. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
- Compositions for organic electronic devices. Google Patents.
-
Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. Available at: [Link]
-
Synergistic Insights into Pyrazinophenazine based Hybrid Materials for Advancing Optoelectronics. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
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nucleophilic aromatic substitution reactions of dichlorodiphenylpyrazine
Executive Summary & Strategic Importance
This guide details the protocols for functionalizing 2,3-dichloro-5,6-diphenylpyrazine , a critical scaffold in the development of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials.
Unlike simple benzenoid systems, the pyrazine core is inherently electron-deficient (π-deficient), mimicking the reactivity of nitro-activated arenes. The presence of two electronegative nitrogen atoms in the ring lowers the energy of the LUMO, making the C-Cl bonds highly susceptible to nucleophilic attack without the need for exogenous metal catalysts (e.g., Palladium).
Key Applications:
-
OLED Materials: Substitution with carbazoles or acridines yields bipolar host materials with high triplet energies.
-
Medicinal Chemistry: Mono-substitution with aliphatic amines creates "push-pull" systems often explored for kinase inhibition.[1]
Mechanistic Principles: The "Pyrazine Advantage"
To design effective experiments, one must understand the electronic causality driving this reaction.
-
Activation: The pyrazine ring nitrogens exert a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the carbon atoms at positions 2 and 3.[1] This makes the carbon atoms electrophilic.
-
The Pathway (SNAr): The reaction proceeds via a stepwise Addition-Elimination mechanism .[2][3][4]
-
Addition: The nucleophile attacks the ipso-carbon (C-Cl), disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex ).[1]
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group).
-
-
Symmetry Factor: this compound is
symmetric.[1] The first substitution is statistically random. However, the introduction of an electron-donating group (e.g., -NR2) at position 2 deactivates position 3 toward further nucleophilic attack, requiring harsher conditions for bis-substitution.
Protocol 1: Synthesis of OLED Emitters (Bis-Substitution)
Target: 2,3-Bis(9H-carbazol-9-yl)-5,6-diphenylpyrazine Context: This protocol uses a strong base to deprotonate the carbazole, creating a potent nucleophile to overcome the steric hindrance and electronic deactivation after the first substitution.[1]
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 9H-Carbazole (2.2 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (3.0 equiv) or Cs2CO3 (for milder conditions).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1]
-
Atmosphere: Nitrogen or Argon (strictly anhydrous).[1]
Step-by-Step Methodology
-
Nucleophile Activation (Critical Step):
-
In a flame-dried 3-neck flask, suspend NaH (3.0 equiv) in anhydrous THF under inert gas.
-
Cool to 0°C.
-
Add 9H-Carbazole (2.2 equiv) portion-wise.[1] Reasoning: Gradual addition prevents thermal runaway and controls hydrogen gas evolution.
-
Stir at Room Temperature (RT) for 30 minutes until H2 evolution ceases. The solution should turn clear or slightly yellow, indicating formation of Sodium Carbazolide.
-
-
SNAr Reaction:
-
Dissolve this compound (1.0 equiv) in minimal THF.
-
Add the substrate solution dropwise to the carbazolide mixture.
-
Heat to Reflux (66°C for THF) for 12–24 hours.
-
Monitoring: Check TLC (Hexane:DCM 3:1).[1] The starting material (Rf ~0.6) should disappear. The mono-substituted intermediate may persist if heating is insufficient.[1]
-
-
Quench & Purification:
-
Cool to RT. Carefully quench with water (excess NaH will fizz).[1]
-
Filter the precipitate. Self-Validation: The bis-substituted product is often highly insoluble in polar solvents/water, making filtration the primary purification step.
-
Wash the solid with water (to remove NaCl/NaOH) and cold ethanol (to remove unreacted carbazole).
-
Recrystallize from Toluene/Ethanol if necessary.
-
Data Summary Table: Solvent Effects
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| THF | NaH | 66 (Reflux) | 12 | 85-92 | Cleanest profile; product precipitates.[1] |
| DMF | Cs2CO3 | 100 | 8 | 75-80 | Faster, but workup requires aqueous extraction (DMF removal is tedious).[1] |
| Toluene | K3PO4 | 110 | 24 | 40-60 | Poor solubility of carbazolide anion limits rate.[1] |
Protocol 2: Controlled Mono-Amination (Pharma Intermediates)
Target: 2-Amino-3-chloro-5,6-diphenylpyrazine derivatives Context: To synthesize "push-pull" dyes or kinase inhibitors, one chlorine must remain for subsequent functionalization (e.g., Suzuki coupling).[1]
Methodology
-
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the amine. Excess amine promotes bis-substitution.[1]
-
Base Selection: Use a mild base like DIPEA (Diisopropylethylamine) or K2CO3 .[1] Avoid NaH.
-
Temperature: Run at Room Temperature initially. Only heat to 40–50°C if reaction stalls.
-
Procedure:
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between mono- and bis-substitution, highlighting the energy barriers involved.
Caption: Stepwise SNAr mechanism showing the kinetic barrier to the second substitution due to electronic deactivation by the first electron-donating nucleophile.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Nucleophile is too weak or sterically hindered.[1] | Switch solvent to DMSO (polar aprotic accelerates SNAr) or increase temp to 120°C. |
| Mono-product persists (in Bis protocol) | "Deactivation Effect": The first Nu donated e- density, making the ring less electrophilic.[1] | Use a stronger base (NaH vs K2CO3) to create a "naked" anion.[1] Increase reaction time. |
| Hydrolysis Products (OH-pyrazine) | Wet solvent or hygroscopic base.[1] | Strictly anhydrous conditions are required. Dry THF over Na/Benzophenone or use molecular sieves. |
| Dark Tarry Mixture | Polymerization or decomposition. | Lower temperature.[6] Ensure inert atmosphere (O2 can oxidize electron-rich intermediates).[1] |
References
-
Regioselectivity in Pyrazine Substitution
-
OLED Material Synthesis (Carbazole Coupling)
-
General SNAr Mechanisms on Heterocycles
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Aqueous/Green SNAr Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. d-nb.info [d-nb.info]
- 14. BJOC - Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring [beilstein-journals.org]
preparing pyrazine-based fluorescent dyes from 2,3-Dichloro-5,6-diphenylpyrazine
Executive Summary
This guide details the synthetic protocols for transforming 2,3-Dichloro-5,6-diphenylpyrazine (DCDPP) into high-performance fluorescent probes. Unlike conventional planar fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), diphenylpyrazine derivatives feature a "propeller-shaped" geometry. This structure enables Aggregation-Induced Emission (AIE) , making these dyes ideal for solid-state sensing, bio-imaging of lipid droplets, and OLED applications.
We present two distinct synthetic pathways to tune the optoelectronic properties:
-
Nucleophilic Aromatic Substitution (
): For creating deep-blue to green emitters with strong intramolecular charge transfer (ICT). -
Suzuki-Miyaura Cross-Coupling: For extending conjugation length to achieve red-shifted emission and high two-photon absorption cross-sections.
Mechanistic Principles
The Pyrazine Core as an Electron Acceptor
The pyrazine ring is electron-deficient (π-acceptor) due to the two electronegative nitrogen atoms. The chlorine atoms at positions 2 and 3 are highly susceptible to nucleophilic attack, allowing for the facile introduction of Electron Donating Groups (EDGs).
-
Push-Pull Architecture: Attaching donors (e.g., carbazole, triphenylamine) to the pyrazine acceptor creates a Donor-Acceptor-Donor (D-A-D) system. This facilitates Intramolecular Charge Transfer (ICT), which is sensitive to solvent polarity (solvatochromism).
-
AIE Mechanism: In solution, the phenyl rings at positions 5 and 6 rotate freely, dissipating excited state energy non-radiatively (dark state). In aggregates or restricted environments (e.g., inside a cell membrane), this rotation is blocked (Restriction of Intramolecular Motion - RIM), turning the radiative pathway "ON."
Pathway Logic Visualization
Figure 1: Strategic synthetic divergence from the dichloro-pyrazine core.
Experimental Protocols
Protocol A: Synthesis of 2,3-Bis(carbazol-9-yl)-5,6-diphenylpyrazine (Blue-Green AIEgen)
Target Application: Lipid droplet imaging, solid-state sensors.
Reagents:
-
This compound (1.0 eq)
-
Carbazole (2.5 eq)
-
Sodium Hydride (60% in oil) (4.0 eq)
-
Anhydrous THF or DMF (Solvent)
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk flask under
, dissolve Carbazole (2.5 mmol) in anhydrous THF (10 mL). -
Deprotonation: Carefully add NaH (4.0 mmol) at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Critical: This generates the highly nucleophilic carbazolide anion.
-
Addition: Add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise to the reaction mixture.
-
Reaction: Reflux the mixture at 70-80°C (THF) or 100°C (if using DMF) for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM 3:1). The starting material spot (
) should disappear, replaced by a highly fluorescent spot ( ). -
Quenching: Cool to room temperature. Carefully add ice water to quench excess NaH.
-
Workup:
-
Pour the reaction mixture into 100 mL of Methanol. The product typically precipitates as a yellow/green solid.
-
Filter the precipitate.
-
Wash with water (
mL) and cold methanol ( mL) to remove unreacted carbazole.
-
-
Purification: Recrystallize from DCM/Ethanol or perform column chromatography (Silica gel, Hexane:DCM gradient).
Validation Criteria:
-
1H NMR: Disappearance of the Carbazole N-H proton signal (>10 ppm).
-
Visual: Solid powder should be highly fluorescent under 365nm UV light; solution in pure THF should be weakly fluorescent (AIE active).
Protocol B: Synthesis of 2,3-Bis(4-(diphenylamino)phenyl)-5,6-diphenylpyrazine (Red-Shifted)
Target Application: Two-photon imaging, red-emissive OLEDs.
Reagents:
-
This compound (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (2.5 eq)
- (5 mol%)
- (2M aqueous solution)
-
Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine Toluene (12 mL), Ethanol (3 mL), and 2M
(3 mL) in a pressure tube. Bubble Nitrogen through the solvent for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst. -
Loading: Add the pyrazine precursor (1.0 mmol), the boronic acid (2.5 mmol), and
(0.05 mmol). -
Coupling: Seal the tube and heat to 110°C for 24 hours.
-
Extraction: Cool to RT. Dilute with DCM (50 mL) and wash with water. Dry the organic layer over
. -
Purification: Concentrate in vacuo. Purify via column chromatography (Hexane/DCM).
Validation Criteria:
-
UV-Vis: Significant bathochromic shift (red-shift) in absorption
compared to the starting material due to extended -conjugation.[1]
Data Analysis & Characterization
Solvatochromic Shift (ICT Verification)
The D-A-D nature of these dyes results in positive solvatochromism. Prepare 10
| Solvent | Polarity Index | Emission Color | Mechanism |
| Hexane | 0.1 | Deep Blue | Locally Excited (LE) state dominates. |
| Toluene | 2.4 | Sky Blue | Onset of ICT. |
| THF | 4.0 | Green | Strong ICT stabilization. |
| DMSO | 7.2 | Yellow/Orange | Relaxed ICT state; lower quantum yield due to non-radiative decay. |
AIE Characterization Protocol
To verify the AIE effect (Protocol A product):
-
Prepare a stock solution in THF (1 mM).
-
Prepare mixtures of THF/Water with water fractions (
) from 0% to 99%. -
Measure Photoluminescence (PL) intensity.
-
0-60% Water: Low emission (molecularly dissolved).
-
>70% Water: Sharp rise in emission intensity (formation of nano-aggregates restricting rotation).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation of carbazole. | Ensure NaH is fresh. Use dry DMF instead of THF to increase reaction temperature to 120°C. |
| Product is Non-Fluorescent | ACQ effect due to planar stacking. | Introduce bulky groups (e.g., tert-butyl) on the donor rings to prevent |
| Black Precipitate (Protocol B) | Palladium precipitation ("Pd black"). | Ensure rigorous degassing. Add the catalyst last under a counter-flow of Nitrogen. |
References
-
General Synthesis of Pyrazine Fluorophores
-
Achelle, S., et al. "Luminescent materials incorporating pyrazine or quinoxaline moieties."[2] Journal of Luminescence, 2013.
-
-
Carbazole-Based AIEgens
-
Zhang, X., et al. "Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore."[3] Frontiers in Chemistry, 2018.
-
-
Two-Photon Absorption Properties
-
Porrès, L., et al. "Two photon absorption properties of bis(n-carbazolyl)-poly-phenylenes." Synthetic Metals, 2000.
-
-
Dicyano-Pyrazine Intermediates
-
Matsumoto, S., et al. "2,3-Dichloro-5,6-dicyanopyrazine and derivatives."[4] US Patent 3879394A.
-
Sources
Application Note: Precision Synthesis of Aza-Acenes via Pyrazine Intermediates
Strategic Overview: The Pyrazine Advantage
In the realm of organic electronics, acenes (like pentacene) are the benchmark for p-type (hole-transporting) materials. However, the development of complementary n-type (electron-transporting) materials has historically lagged. Aza-acenes —acenes where CH groups are replaced by Nitrogen atoms—solve this by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.
The pyrazine (1,4-diazine) ring is the most critical intermediate in this synthesis. Unlike pyridine or pyridazine, the pyrazine unit can be formed symmetrically via the condensation of 1,2-diamines with 1,2-dicarbonyls. This application note details the "Building Block" approach to synthesizing linear and fused aza-acenes, prioritizing the mitigation of two primary failure modes: insolubility and oxidative degradation .
Core Synthetic Logic
The synthesis relies on two primary pathways:
-
Condensation Route: The reaction of aromatic ortho-diamines with ortho-quinones. This is the most direct method for fusing rings.
-
Coupling Route: Pd-catalyzed Buchwald-Hartwig amination followed by ring closure, utilized when specific functional groups (like solubilizing TIPS-ethynyls) prevent direct condensation or when building asymmetric backbones.
Mechanism & Causality
Understanding the mechanism is vital for troubleshooting low yields. The formation of the pyrazine ring is a double condensation reaction (Schiff base formation).
DOT Diagram 1: The Condensation Mechanism
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration steps where steric hindrance often stalls the reaction.
Caption: Step-wise mechanism of pyrazine ring formation. Acid catalysis is crucial for the dehydration steps.
Detailed Experimental Protocols
Protocol A: The "Condensation Route" (Standard)
Target: Synthesis of Pyrazino[2,3-g]quinoxaline derivatives or linear Tetraazapentacenes. Application: High-yield generation of symmetric cores.
Reagents & Equipment:
-
Reactant A: Aromatic 1,2-diamine (e.g., 2,3-diaminonaphthalene).
-
Reactant B: 1,2-Diketone (e.g., Pyrene-4,5-dione or substituted benzil).
-
Solvent: Acetic Acid (glacial) and Ethanol (1:1 mixture) or Chloroform/Acetic Acid.
-
Atmosphere: Argon (Strictly anaerobic to prevent amine oxidation before coupling).
Step-by-Step Methodology:
-
Pre-Solubilization: Dissolve 1.0 equivalent of the 1,2-diketone in chloroform or ethanol. If the diketone is highly conjugated (e.g., aceanthrenequinone), use o-dichlorobenzene and heat to 60°C until fully dissolved.
-
Catalyst Addition: Add glacial acetic acid (10% v/v). The acid activates the carbonyl carbons, making them more susceptible to nucleophilic attack by the amine.
-
Diamine Addition: Add 1.05 equivalents of the 1,2-diamine.
-
Critical Insight: Do not add the diamine all at once if the reaction is exothermic. Add dropwise to prevent polymerization of the amine.
-
-
Reflux: Heat the mixture to reflux (80–120°C depending on solvent) for 12–24 hours.
-
Monitoring: The color will deepen significantly (often yellow
deep red/purple) as the conjugated system extends.
-
-
Purification (The Solubility Trap):
-
Scenario A (Precipitate forms): Cool to RT. Filter the solid. Wash with methanol (removes unreacted diamine) and hexanes.
-
Scenario B (Soluble product): Evaporate solvent. Recrystallize from toluene or chlorobenzene.
-
Scenario C (Insoluble sludge): This is common for large azaacenes. Perform Soxhlet extraction using chloroform or chlorobenzene to extract the pure product from the polymeric impurities.
-
Data Validation Table: Solvent Effects on Yield
| Solvent System | Temperature | Typical Yield | Notes |
| Ethanol/AcOH | 78°C | 60-85% | Best for small molecules; green chemistry friendly. |
| CHCl3/AcOH | 60°C | 50-70% | Better for larger, lipophilic diketones. |
| m-Cresol | 150°C | 40-60% | Required for highly insoluble, giant azaacenes. |
Protocol B: Solubility Engineering via TIPS-Ethynyl Groups
Context: Unsubstituted azaacenes larger than tetracene are virtually insoluble. To process these materials for devices (OFETs), you must introduce solubilizing groups before the final pyrazine formation or via post-functionalization.
Strategy: Use 1,2-diamines that already carry Triisopropylsilylethynyl (TIPS) groups.
Protocol Modification:
-
Precursor Synthesis: Synthesize TIPS-ethynyl substituted diamines (e.g., 1,4-bis(TIPS-ethynyl)-2,3-diaminobenzene) via Sonogashira coupling followed by reduction of nitro groups.
-
Condensation: React this hindered diamine with the diketone.
-
Note: Due to steric bulk from the TIPS groups, the condensation rate will be slower. Increase reaction time to 48 hours and use a higher boiling solvent (toluene/acetic acid).
-
-
Stability Check: Store the final product in the dark under Argon. While N-substitution improves oxidative stability, the electron-rich alkyne groups can still be sites for photo-oxidation.
Characterization & Quality Control
To validate the synthesis, you must confirm not just the structure, but the electronic properties.
UV-Vis Spectroscopy (Bandgap Confirmation)
Azaacenes exhibit a distinct vibronic structure.
-
Observation: Look for a red shift compared to the carbon-only analogue.
-
Diagnostic: If the spectrum lacks distinct peaks and appears as a broad smear, the material may have aggregated or oxidized.
Cyclic Voltammetry (LUMO Level)
This is the "Self-Validating" step for n-type materials.
-
Setup: DCM or THF with TBAPF6 electrolyte.
-
Expectation: Reversible reduction waves.
-
Calculation:
. -
Success Criteria: Azaacenes should show a LUMO level between -3.5 eV and -4.0 eV (deeper than pentacene's -3.0 eV).
Workflow Visualization
DOT Diagram 2: Synthetic Decision Matrix
Use this flow to determine the correct protocol based on your target molecule's solubility profile.
Caption: Decision tree for selecting the synthesis route based on molecular size and solubility requirements.
References
-
Bunz, U. H. F. (2015).[1] "The Larger Linear N-Heteroacenes." Accounts of Chemical Research. [Link]
-
Yuan, Y., et al. (2020). "Synthesis of Pyrazinopyrazine-Fused Azaacenes through Direct Condensation Reactions between Quinoxalinediamine and Diketones." The Journal of Organic Chemistry. [Link]
-
Tinke, P., et al. (2019). "Unusual stabilization of larger acenes and heteroacenes."[2][3] Journal of Materials Chemistry C. [Link]
-
Miao, Q. (2014). "N-Heteroacenes as Semiconductors for Organic Thin-Film Transistors." Advanced Materials. [Link]
-
Anthony, J. E. (2006). "Functionalized acenes and heteroacenes for organic electronics." Chemical Reviews. [Link]
Sources
polymerization techniques for pyrazine-containing conjugated polymers
Application Note: Precision Polymerization of Pyrazine-Containing Conjugated Systems
Executive Summary & Strategic Rationale
Pyrazine (1,4-diazine) is a quintessential electron-deficient heterocycle used to construct "Donor-Acceptor" (D-A) conjugated polymers.[1] Its deep Lowest Unoccupied Molecular Orbital (LUMO) levels make it ideal for low-bandgap organic photovoltaics (OPVs), n-type organic field-effect transistors (OFETs), and near-infrared (NIR) sensors.
However, the synthesis of high-molecular-weight (
This guide details three distinct protocols—Stille , Suzuki-Miyaura , and Direct Arylation Polymerization (DArP) —optimized specifically for pyrazine monomers.[1] We prioritize the "why" behind every step to ensure reproducibility and scientific rigor.
Strategic Decision Matrix
Before selecting a protocol, researchers must evaluate their monomer compatibility and target properties.
Figure 1: Decision tree for selecting the optimal polymerization method based on monomer electronics and application constraints.
Protocol A: Stille Polycondensation (The Gold Standard)
Rationale: Stille coupling is the most robust method for pyrazine polymers because organostannanes are less sensitive to the electronic nature of the ring than boronic esters. It tolerates the "coordinating" nature of pyrazine nitrogen well when bulky ligands are used.
Mechanism: Pd(0)/Pd(II) cycle.[2] The rate-determining step is often transmetallation. Critical Factor: Stoichiometry must be effectively 1:1.00. Any imbalance limits molecular weight (Carothers equation).
Materials
-
Monomer A: 2,5-Dibromopyrazine derivative (1.00 eq)
-
Monomer B: Distannyl-thiophene derivative (1.00 eq)
-
Catalyst:
(2 mol%) -
Ligand:
(8 mol%) – Bulky ligand prevents N-coordination. -
Solvent: Anhydrous Chlorobenzene (CB) or Toluene.
-
Scavengers: Sodium diethyldithiocarbamate (for Pd removal).
Step-by-Step Methodology
-
Pre-Polymerization Prep:
-
Dry all glassware in an oven at 120°C overnight.
-
Purify monomers by recrystallization immediately before use. Note: Stannyl monomers degrade via protodestannylation on silica; recrystallization is preferred.
-
-
Reaction Setup (In Glovebox):
-
In a microwave vial or Schlenk tube, combine Monomer A (
mmol) and Monomer B ( mmol). -
Add
( mg, mol) and ( mg, mol). -
Dissolve in
mL of anhydrous Chlorobenzene ( M concentration). High concentration promotes high Mw.
-
-
Polymerization:
-
Seal the vessel and transfer to a heating block.
-
Heat to 110°C for 48 hours .
-
Visual Check: The solution should turn dark (purple/blue) and become viscous. If precipitation occurs, add
mL of -dichlorobenzene (o-DCB) to resolubilize.
-
-
End-Capping (Crucial for Stability):
-
Add 2-tributylstannylthiophene (
eq), stir 2h at 110°C (caps bromide ends). -
Add 2-bromothiophene (
eq), stir 2h at 110°C (caps stannyl ends).
-
-
Purification & Palladium Removal:
-
Precipitate into methanol (
mL) + HCl ( mL). -
Filter into a Soxhlet thimble.
-
Soxhlet Extraction Sequence:
-
Methanol: Removes salts/catalyst ligands.
-
Acetone: Removes oligomers.
-
Hexanes: Removes low Mw fractions.
-
Chloroform/Chlorobenzene: Collects the target high Mw polymer.
-
-
Pd Scavenging: Reflux the final polymer solution with sodium diethyldithiocarbamate and activated charcoal for 2h, then filter through Celite.
-
Protocol B: Suzuki-Miyaura Polycondensation (The Green Route)
Rationale: Avoids toxic organotin. However, pyrazine boronic esters are prone to protodeboronation. We recommend using boronic acid pinacol esters (more stable) and a phase-transfer system.
Materials
-
Monomer A: 2,5-Dibromopyrazine derivative.
-
Monomer B: Diboronic ester comonomer.
-
Catalyst:
(3 mol%). -
Base:
M (aqueous). -
Phase Transfer Agent: Aliquat 336 (methyltrioctylammonium chloride).
-
Solvent: Toluene/Water biphasic mix.
Step-by-Step Methodology
-
Reaction Setup:
-
Combine monomers in a Schlenk flask.
-
Add Toluene (
M relative to monomers) and Aliquat 336 ( drops). -
Degas the solution by bubbling Argon for 20 mins (Sparging). Oxygen is the enemy of Suzuki coupling.
-
-
Activation:
-
Add
under Argon flow. -
Add degassed
M (volume ratio 1:5 water:toluene).
-
-
Polymerization:
-
Vigorously stir at 95°C for 72 hours .
-
Note: Vigorous stirring is non-negotiable to ensure phase transfer across the aqueous/organic interface.
-
-
Workup:
Protocol C: Direct Arylation Polymerization (DArP)
Rationale: DArP activates C-H bonds directly, eliminating the need for stannyl/boron functionalization.[3] Challenge: Pyrazine has multiple C-H sites. Regioselectivity is controlled by "Concerted Metallation-Deprotonation" (CMD). Key Additive: Pivalic Acid (PivOH).[1] It acts as a proton shuttle, lowering the energy barrier for C-H activation.
Mechanism & Workflow
Figure 2: The catalytic cycle of DArP highlighting the critical role of Pivalic Acid in the CMD step.
Protocol
-
Materials:
-
Monomer A: 2,5-Dibromopyrazine.
-
Monomer B: Unfunctionalized Arene (e.g., 3,4-ethylenedioxythiophene).
-
Catalyst:
( mol%). -
Ligand:
( mol%) or (for rigid backbones). -
Base:
( eq). -
Additive: Pivalic Acid (
eq). -
Solvent: Anhydrous DMAc (Dimethylacetamide).[1]
-
-
Procedure:
-
Combine all solids in a Schlenk tube.
-
Evacuate and backfill with Argon (
x).[1] -
Add DMAc via syringe.
-
Heat to 120°C for 12-24 hours .
-
Monitoring: Watch for gelation. DArP can lead to crosslinking (branching at
-positions) if run too long. Stop reaction before complete solidification.
-
Comparative Analysis of Techniques
| Feature | Stille Coupling | Suzuki-Miyaura | Direct Arylation (DArP) |
| Molecular Weight ( | High ( | Moderate ( | High (but risk of defects) |
| Defects | Low | Low | Moderate (Branching) |
| Toxicity | High (Organotin) | Low (Boron salts) | Low (No organometallics) |
| Atom Economy | Poor | Moderate | Excellent |
| Pyrazine Compatibility | Excellent | Good | Requires Optimization |
References
-
Synthesis of Pyrazine-Based Polymers for Optical Devices. BenchChem Application Notes.
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.
-
Direct Arylation Polymerization: A Guide to Optimal Conditions. ResearchGate, 2025.
-
Pyrazinacene conjugated polymers: a breakthrough in synthesis. Chemical Science, 2024.
-
General room-temperature Suzuki–Miyaura polymerization. Nature Communications/ResearchGate, 2024.
Sources
Application Note: Buchwald-Hartwig Amination of Chloropyrazine Derivatives
Abstract & Strategic Importance
Chloropyrazines are critical electrophiles in the synthesis of bioactive heterocycles, including kinase inhibitors (e.g., Bortezomib intermediates) and antitubercular agents.[1] However, they present a unique paradox in Buchwald-Hartwig amination:
-
Facile Oxidative Addition: The electron-deficient pyrazine ring makes the C-Cl bond highly activated toward Pd(0).
-
Difficult Reductive Elimination: The same electron deficiency reduces the nucleophilicity of the Pd(II)-amido intermediate.
-
Catalyst Poisoning: The pyrazine nitrogens are potent
-donors that can displace phosphine ligands or coordinate to Pd(II), leading to the formation of stable, unreactive "resting states" (The "Pyrazine Trap").
This guide moves beyond generic screening to provide a mechanistically grounded protocol designed to overcome these specific failure modes.
Mechanistic Considerations & The "Pyrazine Trap"
To successfully couple chloropyrazines, one must select conditions that destabilize the N-bound palladium resting state and force the cycle toward reductive elimination.
The "Pyrazine Trap" (Catalyst Deactivation)
Unlike phenyl chlorides, chloropyrazines have two nitrogen atoms capable of binding to the palladium center. If the phosphine ligand is not sufficiently bulky, the pyrazine substrate itself acts as a ligand, forming a stable [L-Pd(II)-Pyrazine] complex that halts the catalytic cycle.
Solution: Use Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos).[1] The steric bulk of the ortho-isopropyl or ortho-alkoxy groups on the lower ring of the ligand creates a "roof" over the metal center, physically preventing the approach of the pyrazine nitrogens while allowing the smaller amine nucleophile to bind.
Electronic Mismatch
The electron-deficient pyrazine ring pulls electron density away from the metal center after oxidative addition. This makes the subsequent reductive elimination step slower. Solution: Use Electron-Rich Ligands (Dialkylphosphines). These increase the electron density on Palladium, accelerating the difficult reductive elimination step.
Decision Matrix: Ligand & Base Selection
Do not guess. Use this logic tree to select your initial conditions.
Figure 1: Decision tree for selecting optimal Buchwald-Hartwig conditions for chloropyrazines.
Standardized Protocols
Method A: The "Modern Standard" (Recommended)
System: Pd-G3/G4 Precatalysts Why: Precatalysts (like RuPhos Pd G3) ensure a precise 1:1 Ligand:Pd ratio and activate rapidly at room temperature, avoiding the induction period and "black palladium" formation common with Pd(OAc)2.
Materials
-
Substrate: Chloropyrazine derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.4 equiv)
-
Catalyst:
-
Base: NaOtBu (1.4 equiv) [Use Cs2CO3 (2.0 equiv) if substrate has esters/nitriles]
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Protocol
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Chloropyrazine (1.0 equiv), Base (1.4 equiv), and Pd-G3 Catalyst (0.01 – 0.03 equiv).
-
Note: If the amine is a solid, add it now.[1] If liquid, add in step 3.
-
-
Sealing: Cap the vial with a PTFE-lined septum screw cap. Evacuate and backfill with Nitrogen x3 (if not in glovebox).
-
Solvation: Add Anhydrous Solvent via syringe. Add the Liquid Amine (1.2 equiv) via microliter syringe.
-
Reaction:
-
Activation: Stir at Room Temperature for 5 minutes. (The G3 catalyst activates upon exposure to amine/base).
-
Heating: Place in a pre-heated block at 80 °C . Stir for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Method B: The "Traditional" Approach (Cost-Effective)
System: Pd2(dba)3 or Pd(OAc)2 + Free Ligand Why: Useful when G3 catalysts are unavailable or for large-scale cost reduction. Requires strict anaerobic technique.
Materials
-
Catalyst Source: Pd(OAc)2 (Caution: Purity varies) or Pd2(dba)3.[1]
-
Ligand: XPhos or BINAP.
-
Ratio: 1:1.5 (Pd:Ligand) for monodentate; 1:1.1 for bidentate.
Step-by-Step Protocol
-
Catalyst Annealing (Critical): In the reaction vessel, add Pd(OAc)2 (2 mol%) and XPhos (3 mol%).[1] Add 1 mL of solvent and heat to 80°C for 1-2 minutes without substrates.
-
Why: This ensures the active L-Pd(0) species forms before the chloropyrazine can poison the unligated palladium. The solution should turn from orange/red to a dark homogenous color.
-
-
Addition: Cool slightly. Add Chloropyrazine , Amine , and Base (NaOtBu).[1]
-
Reaction: Heat to 100–110 °C (Higher temp usually required for Method B compared to Method A).
-
Work-up: Same as Method A.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst poisoning (Pyrazine N-binding). | Switch to BrettPhos or RuPhos (Bulkier). Increase temp to 100°C. Ensure solvent is degassed. |
| Hydrodehalogenation (Cl replaced by H) | Use RuPhos (promotes Red. Elim.). Switch solvent to Toluene (non-coordinating). Avoid alcohols. | |
| Bis-arylation (For primary amines) | Product amine is more nucleophilic than starting amine. | Use BrettPhos (highly selective for mono-arylation). Use excess amine (1.5 equiv). |
| Low Yield with NaOtBu | Base-sensitive functional groups decomposing. | Switch to Cs2CO3 or K3PO4 . Use tBuOH or tAmOH as solvent (mild proton source helps turnover). |
| Black Precipitate immediately | Pd crashing out (instability). | Ligand oxidation? Use fresh ligand or Pd-G3 precatalyst . Ensure strict inert atmosphere. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
- Key Insight: Defines the utility of BrettPhos for primary amines and RuPhos for secondary amines.
-
Bruno, N. C., et al. (2013).[1] "Rapidly Activating Pd-Precatalysts for C–N Cross-Coupling." Chemical Science.
- Key Insight: Introduction of G3 precatalysts which solve the activ
-
Paul, F., et al. (1994).[1] "Palladium-catalyzed coupling of heteroaryl chlorides."[3] Journal of the American Chemical Society.[4]
- Key Insight: Early mechanistic work on the difficulty of heteroaryl coupling.
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination."
- Key Insight: General reaction scope and ligand tables.
Sources
Application Notes and Protocols for the Synthesis of Rubrene Analogues from 2,3-Dichloro-5,6-diphenylpyrazine
Introduction: The Allure of Rubrene and the Quest for Novel Analogues
Rubrene (5,6,11,12-tetraphenyltetracene) stands as a benchmark material in the field of organic electronics, renowned for its exceptional charge carrier mobility in its crystalline state.[1] This property has made it a cornerstone for research into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other advanced electronic applications.[2] The synthesis of rubrene and its analogues is a topic of significant interest, as modifications to its core structure can lead to enhanced stability, solubility, and tunable electronic properties.[3][4]
This guide provides a comprehensive, step-by-step methodology for the synthesis of novel rubrene analogues, commencing from the readily available starting material, 2,3-dichloro-5,6-diphenylpyrazine. The proposed synthetic pathway is a multi-step process, beginning with a well-established double cross-coupling reaction to introduce diverse aryl substituents, followed by a proposed intramolecular cyclization to construct the tetracene core. This latter step, while more exploratory, is grounded in established methodologies for the formation of polycyclic aromatic hydrocarbons (PAHs).
These protocols are designed for researchers and scientists in organic chemistry, materials science, and drug development, offering both established procedures and scientifically-grounded proposals for the synthesis of new functional materials.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The first stage involves the functionalization of the this compound core via a palladium-catalyzed cross-coupling reaction. The second, more challenging stage, focuses on the construction of the tetracene backbone through an intramolecular cyclization.
[Chemical Structure of this compound] + 2 Ar-B(OH)2 --[Pd Catalyst, Base]--> [Chemical Structure of 2,3-Diaryl-5,6-diphenylpyrazine]
[Chemical Structure of this compound] + 2 Ar-Sn(Bu)₃ --[Pd Catalyst, Ligand]--> [Chemical Structure of 2,3-Diaryl-5,6-diphenylpyrazine]
[Chemical Structure of 2,3-Diaryl-5,6-diphenylpyrazine] --[Lewis Acid, Oxidant]--> [Chemical Structure of Rubrene Analogue]
[Chemical Structure of 2,3-Diaryl-5,6-diphenylpyrazine] --[UV light, Oxidant]--> [Chemical Structure of Rubrene Analogue]
Caption: Proposed cyclization pathways to the rubrene analogue core.
Characterization and Data Analysis
The synthesized rubrene analogues should be thoroughly characterized to confirm their structure and evaluate their properties.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and packing arrangement, which is crucial for understanding charge transport properties.
-
-
Physicochemical Properties:
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the HOMO-LUMO gap.
-
Photoluminescence Spectroscopy: To investigate the emissive properties and quantum yield.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Conclusion and Future Outlook
The synthetic protocols outlined in this guide provide a clear pathway for the synthesis of novel rubrene analogues starting from this compound. While the initial cross-coupling step is well-established, the proposed cyclization methods offer exciting avenues for further research and development. The successful synthesis and characterization of these new materials could lead to significant advancements in the field of organic electronics, providing a new generation of high-performance materials for a variety of applications. Further optimization of the cyclization conditions and exploration of different catalytic systems will be crucial for improving the efficiency and scope of this synthetic route.
References
- Scholl, R.; Seer, C.; Weitzenböck, R. Perylen, ein hoch kondensierter aromatischer Kohlenwasserstoff C₂₀H₁₂. Ber. Dtsch. Chem. Ges.1910, 43 (2), 2202–2209.
- Mallory, F. B.; Mallory, C. W. Photocyclization of Stilbenes and Related Molecules. Org. React.1984, 30, 1–456.
- Blakemore, D. C.; Castro, L.; Churcher, I.; Rees, D. C.; Thomas, A. W.; Wilson, D. M.; Wood, A. Organic synthesis: the stuff of drug discovery. Nat. Rev. Drug Discov.2018, 17 (7), 519–538.
- Domino Cross-Scholl Reaction of Tetracene with Molecular Benzene: Synthesis, Structure, and Mechanism. Org. Lett.2021, 23 (20), 7894–7898.
- Schultheiss, N.; Bosch, E. Facile Synthesis of Diarylpyrazines using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. HETEROCYCLES2003, 60 (8), 1891.
- Synthesis of Pyrazinopyrazine-Fused Azaacenes through Direct Condensation Reactions between Quinoxalinediamine and Diketones. J. Org. Chem.2020, 85 (10), 6372–6379.
- Katz, T. J.; Acton, N.; Martin, R. H. The Photochemical Synthesis of Helicenes. J. Am. Chem. Soc.1973, 95 (9), 2934–2939.
- Anthony, J. E. Functionalized Acenes and Heteroacenes for Organic Electronics. Chem. Rev.2006, 106 (12), 5028–5048.
- Podzorov, V.; Menard, E.; Borissov, A.; Kiryukhin, V.; Rogers, J. A.; Gershenson, M. E. Intrinsic Charge Transport on the Surface of Organic Semiconductors. Phys. Rev. Lett.2004, 93 (8), 086602.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Jurchescu, O. D.; Baas, J.; Palstra, T. T. M. Effect of impurities on the mobility of single-crystal pentacene. Appl. Phys. Lett.2004, 84 (16), 3061–3063.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 2,3-Dichloro-5,6-diphenylpyrazine
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 2,3-dichloro-5,6-diphenylpyrazine. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of cross-coupling reactions and optimize your synthetic yields.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its electron-deficient pyrazine core and two reactive chloride sites offer a versatile platform for synthesizing complex molecular architectures. However, the electronic properties and potential for site-selectivity issues can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide is designed to address these specific challenges head-on, providing both theoretical understanding and practical, field-proven solutions.
The general palladium-catalyzed cross-coupling reaction follows a well-established cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding how each component of your reaction mixture influences these steps is critical for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the two chlorine atoms on the pyrazine ring?
A1: For many dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive in palladium-catalyzed cross-coupling reactions.[3] However, the electronic environment of the this compound can lead to complex reactivity patterns. Steric hindrance from the phenyl groups and the specific ligand-catalyst system employed can influence which chlorine atom reacts first. It is often necessary to experimentally determine the regioselectivity under your specific reaction conditions.
Q2: My starting material is poorly soluble. How can I improve this?
A2: Poor solubility of highly conjugated systems like this compound is a common issue. Consider using higher boiling point aprotic solvents such as dioxane, toluene, or DMF.[4] In some cases, using a co-solvent system can improve solubility.[5] For Suzuki reactions, using aqueous/organic solvent mixtures is common, and the choice of base and phase transfer catalyst can also impact reagent solubility.[5][6]
Q3: What are the most common side reactions I should be aware of?
A3: Common side reactions in cross-coupling reactions with this substrate include:
-
Homocoupling: Dimerization of your boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig reactions) can occur, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7][8]
-
Protodeboronation (Suzuki): Hydrolysis of the boronic acid to the corresponding arene is a frequent issue, especially with heteroaryl boronic acids.[7] This can be minimized by using boronic esters or trifluoroborate salts, which release the boronic acid slowly.[9][10][11]
-
Hydrodehalogenation: The starting dichloride is reduced to a monochloride or the fully reduced diphenylpyrazine. This can be caused by certain bases, protic solvents, or high temperatures.[12]
-
Catalyst Decomposition: Formation of palladium black indicates catalyst precipitation and loss of activity.[13]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
A4: Both can be effective. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable but require an in situ reduction to the active Pd(0) species.[1][7] This reduction can be facilitated by phosphine ligands or amines in the reaction mixture.[14] Modern palladacycle precatalysts (e.g., G3 or G4 type) are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base, often leading to more reproducible results.[8][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
A lack of product formation is a common but solvable problem. The key is to systematically evaluate each component of the reaction.
Possible Cause: Inactive Catalyst or Inefficient Catalytic Cycle
-
The Problem: The active Pd(0) species is not forming, or one of the steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) is stalled.
-
The Logic: The electron-deficient nature of the pyrazine ring and the C-Cl bond strength can make the initial oxidative addition step challenging.[15] Subsequently, the transmetalation or reductive elimination steps must be kinetically favorable to turn over the catalyst.
-
Solutions:
-
Ligand Choice is Critical: For challenging substrates like aryl chlorides, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands.[15][16] These ligands increase electron density on the palladium center, which promotes the oxidative addition step, while their steric bulk can facilitate the final reductive elimination.[17]
-
For Suzuki/Sonogashira: Consider ligands like SPhos, XPhos, or RuPhos.
-
For Buchwald-Hartwig: Ligand choice is highly dependent on the amine. BrettPhos is often effective for primary amines, while RuPhos can be a good starting point for secondary amines.[8] For challenging heteroaryl amines, more specialized ligands like tBuBrettPhos may be required.[8][18]
-
-
Use a Modern Precatalyst: Palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[8]
-
Increase Catalyst Loading: For initial screening of difficult reactions, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can help achieve conversion.[19]
-
Possible Cause: Incorrect Base Selection
-
The Problem: The chosen base is not strong enough to facilitate the key steps of the catalytic cycle or is incompatible with the substrates.
-
The Logic: In Suzuki reactions, the base is crucial for activating the boronic acid for transmetalation.[2] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[8] An inappropriate base can lead to side reactions or fail to promote the desired transformation.
-
Solutions:
-
Suzuki Coupling: A common starting point is K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture.[20] For anhydrous conditions, K₃PO₄ is often used, but may require a small amount of water to be effective.[15]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[8][14] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[8]
-
Sonogashira Coupling: This reaction typically uses an amine base, such as diisopropylamine or triethylamine, which can also serve as the solvent.[21][22]
-
Possible Cause: Substrate-Specific Issues
-
The Problem: The boronic acid is degrading (Suzuki), or the terminal alkyne is not being activated (Sonogashira).
-
The Logic: Boronic acids, especially heteroaromatic ones, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[7] In Sonogashira couplings, a copper(I) co-catalyst is typically required to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21][22]
-
Solutions:
-
Combat Protodeboronation: If you suspect your boronic acid is unstable, switch to a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2][9] These reagents slowly hydrolyze in situ to provide a low concentration of the active boronic acid, minimizing decomposition.[10][11]
-
Ensure Copper Co-catalysis (Sonogashira): For traditional Sonogashira reactions, ensure you are including a copper(I) source like CuI.[21] While copper-free protocols exist, they often require specialized ligands or conditions.[23]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and indicates a non-optimal reaction pathway.
Possible Cause: Homocoupling of Coupling Partners
-
The Problem: You observe significant formation of biaryl compounds from your boronic acid (Suzuki) or hydrazine/azo compounds from your amine (Buchwald-Hartwig).
-
The Logic: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[7]
-
Solutions:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates Pd(0) can minimize the initial concentration of problematic Pd(II) species.[7]
-
Possible Cause: Hydrodehalogenation (Reduction of C-Cl bond)
-
The Problem: Mass spectrometry or NMR analysis shows the presence of 2-chloro-5,6-diphenylpyrazine or 5,6-diphenylpyrazine.
-
The Logic: The C-Cl bond is being cleaved and replaced with a hydrogen atom. This can be promoted by strong bases, protic solvents (like alcohols), high temperatures, and prolonged reaction times.[12]
-
Solutions:
-
Switch to a Weaker Base: If using a strong base like an alkoxide, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[12]
-
Use Aprotic Solvents: Avoid alcoholic or other protic solvents if hydrodehalogenation is a major issue. Toluene, dioxane, or DMF are generally preferred.[4][12]
-
Lower the Reaction Temperature: High temperatures can accelerate this side reaction. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.[12]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LC-MS and work up the reaction promptly upon completion.[12]
-
Data & Protocols
Table 1: General Starting Conditions for Cross-Coupling Reactions
This table provides a starting point for optimization. Conditions should be tailored to your specific substrates.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd(OAc)₂ (2 mol%), XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%), RuPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | XPhos (2.4 mol%), SPhos (2.4 mol%) | XPhos (2.4 mol%), RuPhos (2.4 mol%) | PPh₃ (4-10 mol%) |
| Co-catalyst | None | None | CuI (1-5 mol%) |
| Base | K₃PO₄ (2.0 eq) | NaOtBu (1.4 eq) | Et₃N or DIPEA (2-5 eq) |
| Solvent | Toluene/H₂O (10:1) | Toluene or Dioxane | THF or DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temp to 80 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), and finely ground K₃PO₄ (2.0 mmol per chloride).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction Execution: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: The fundamental steps of a palladium-catalyzed cross-coupling cycle.
References
-
Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Topics in Current Chemistry, 292, 57-84. [Link]
-
Viciu, M. S., et al. (2004). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 126(15), 4942-4953. [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7430–7447. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3324-3336. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Hashizume, S. Chapter 8. Reductive Elimination. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. TECS CDT Blog. [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Newman, S. G., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Organic Letters, 24(21), 3823–3828. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2014). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
SciSpace. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Jayarajan, R., et al. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2020(39), 6205-6210. [Link]
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Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
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Blaskovich, M. A. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Antonchick, A. P., & Samanta, R. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(6-7), 756-767. [Link]
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Chemistry LibreTexts. (2023). Heck reaction. [Link]
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DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
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ScholarWorks @ UTRGV. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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Technical Support Center: Synthesis & Solubility of Pyrazine Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions for one of the most persistent challenges in the synthesis of pyrazine-based compounds: solubility. Pyrazine derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science, but their planar, electron-deficient nature often leads to high crystal lattice energy and poor solubility, complicating synthesis, purification, and formulation.[1][2][3]
This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in your work.
Part 1: Foundational Challenges - Understanding "Why"
FAQ 1: Why is my substituted pyrazine derivative so poorly soluble in common organic solvents?
This is the most fundamental question and its answer lies in the intrinsic physicochemical properties of the pyrazine ring system.
-
High Crystal Lattice Energy: The planar structure of the pyrazine ring facilitates efficient π-π stacking in the solid state. This regular, tight packing creates a highly stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and break down the crystal structure, resulting in low solubility.
-
Polarity and Hydrogen Bonding: Pyrazine is a polar molecule due to the two electronegative nitrogen atoms.[4] These nitrogen atoms are weak hydrogen bond acceptors but lack hydrogen bond donors.[2] This characteristic means that while they have some affinity for polar solvents, they may not interact strongly enough with highly protic solvents like water or methanol to dissolve readily, especially if the rest of the molecule is nonpolar.
-
Influence of Substituents: The nature of the substituents on the pyrazine ring dramatically impacts solubility.
-
Nonpolar Groups: Adding alkyl or aryl groups increases the molecule's lipophilicity, generally decreasing solubility in polar solvents but increasing it in nonpolar solvents like hexane or toluene.[5][6]
-
Polar/Ionizable Groups: The introduction of polar functional groups like carboxylic acids, amines, or hydroxyls can increase solubility in polar solvents.[5] However, these groups can also form strong intermolecular hydrogen bonds in the solid state, paradoxically increasing crystal lattice energy and hindering dissolution.
-
Part 2: Strategic Solutions - The "How-To" Guide
This section provides actionable strategies, from solvent selection to physical and chemical modifications, to overcome solubility hurdles.
FAQ 2: My reaction is sluggish or fails completely due to poor solubility. How do I choose a better solvent system?
Effective solvent selection is the first and most critical step. A systematic approach is often more successful than random screening.
The Causality: The principle of "like dissolves like" is your primary guide.[5] The goal is to match the polarity of the solvent system to your pyrazine derivative. However, for compounds with complex functionality, a single solvent may not be optimal. This is where co-solvent systems become invaluable. A co-solvent system works by modulating the overall polarity of the medium, breaking the strong self-association of the primary solvent (like water) and creating a more favorable environment for the solute.[7][8][]
Workflow for Solvent & Co-Solvent Screening
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Caption: Decision workflow for systematic solvent selection.
Protocol: Systematic Co-Solvent Titration
-
Preparation: Weigh a small, representative sample of your pyrazine derivative into a vial.
-
Primary Solvent Addition: Add a measured volume of a solvent in which the compound has minimal, but not zero, solubility.
-
Co-Solvent Addition: Gradually add a miscible co-solvent in which the compound is expected to be highly soluble (e.g., adding DMSO to a suspension in THF) dropwise while stirring vigorously.[10]
-
Observation: Monitor for complete dissolution.
-
Record Ratio: Once a clear solution is obtained, record the final solvent-to-co-solvent ratio. This ratio provides an excellent starting point for scaling up your reaction.[10]
Data Table: Properties of Common Solvents for Pyrazine Synthesis
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Excellent for many polar heterocycles, but high boiling point can complicate removal. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | A versatile polar aprotic solvent; potential for decomposition at high temperatures.[11] |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Good polar aprotic option with a lower boiling point.[11] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Common ether solvent, often used in organometallic reactions.[11] |
| 1,4-Dioxane | 4.8 | 2.2 | 101 | Higher boiling point than THF; often used in co-solvent systems with water. |
| Toluene | 2.4 | 2.4 | 111 | Standard nonpolar aromatic solvent for less polar derivatives. |
Data compiled from various sources, including[12][13].
FAQ 3: Can I use pH modification to dissolve my pyrazine derivative?
Absolutely. For pyrazine derivatives containing ionizable functional groups (e.g., carboxylic acids, basic amines), pH modification is one of the most powerful and straightforward solubilization techniques.[10][14][15][16]
The Causality: The pyrazine ring itself is weakly basic (pKa of protonated pyrazine ≈ 0.37-0.65).[2][17][18] However, appended acidic or basic functional groups are the primary targets for this strategy. By converting a neutral, often crystalline and poorly soluble molecule into a salt, you introduce strong ion-dipole interactions with polar solvents like water, dramatically increasing solubility. An acidic pyrazine derivative (e.g., pyrazine-2-carboxylic acid) can be deprotonated with a base (like NaHCO₃ or NaOH) to form a highly water-soluble carboxylate salt. Conversely, a basic derivative (e.g., 2-aminopyrazine) can be protonated with an acid (like HCl) to form a soluble ammonium salt.
Diagram: pH-Dependent Solubility
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Effect of pH on the solubility of a basic pyrazine derivative.
Practical Protocol for pH Adjustment
-
Suspend: Suspend the poorly soluble pyrazine derivative in a suitable solvent (water is ideal if the salt is expected to be water-soluble).
-
Adjust pH:
-
For acidic compounds, slowly add an aqueous solution of a base (e.g., 1M NaOH, NaHCO₃) until the solid dissolves.
-
For basic compounds, slowly add an aqueous solution of an acid (e.g., 1M HCl) until the solid dissolves.
-
-
Reaction: Proceed with the reaction in the aqueous phase.
-
Workup: After the reaction is complete, re-neutralize the solution to precipitate the product in its neutral, less soluble form for isolation and purification.
Caution: Be aware that uncontrolled precipitation upon dilution or neutralization can occur.[19] Additionally, ensure your compound is stable at the pH required for solubilization.[19]
FAQ 4: Will heating or sonication help dissolve my compound?
Yes, applying physical energy can significantly aid dissolution, particularly for kinetically limited processes.
-
Heating: For most neutral organic compounds, solubility increases with temperature. Heating the solvent provides the thermal energy needed to overcome the crystal lattice forces.
-
Best Practice: Heat the solvent to near its boiling point, then add the solid in portions. Always use a reflux condenser to prevent solvent loss.
-
Warning: Be mindful of the thermal stability of your pyrazine derivative. Some compounds may decompose at elevated temperatures. Always run a small-scale test first.
-
-
Sonication: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[10][20] The collapse of these bubbles generates intense, localized energy that acts as a micro-scale mechanical force, breaking apart intermolecular interactions and eroding the surface of the solid particles.[10][20][21] This increases the surface area exposed to the solvent, accelerating the rate of dissolution.[10][22]
-
Best Practice: Place the reaction vessel in an ultrasonic bath. For stubborn solids, an ultrasonic probe can be immersed directly into the mixture for more focused energy delivery.[10] Continue sonication until the solid is fully dissolved.[10] This method is excellent for preparing solutions without excessive heating.[22]
-
Comparison of Physical Methods
| Method | Mechanism | Best For | Pros | Cons |
| Heating | Increases kinetic energy, overcomes lattice energy | Thermodynamically limited solubility | Simple, widely available equipment | Risk of thermal degradation; not suitable for heat-sensitive compounds |
| Sonication | Acoustic cavitation breaks intermolecular forces[10] | Kinetically slow dissolution, breaking up agglomerates | Fast, efficient at room temperature, good for heat-sensitive compounds[22] | Requires specialized equipment; efficiency can depend on vessel shape and position |
References
-
Cosolvent. Wikipedia. Available at: [Link]
-
Kumar, R., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06), 199-204. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Harnessing Sound Waves: Sonication for Creating Soluble Liquids. (2023). Envirostar. Available at: [Link]
-
Kumar, S., & S., K. (2019). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Scientific Research, 10(2). Available at: [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI. Available at: [Link]
- Pyridine- or pyrazine-containing compounds. Google Patents.
-
Cosolvent. ScienceDirect. Available at: [Link]
-
Co-solvent: Significance and symbolism. The STANDS4 Network. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. ResearchGate. Available at: [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. (2022). YouTube. Available at: [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Available at: [Link]
-
Optimization of the sonication process for meloxicam nanocrystals preparation. PMC. Available at: [Link]
-
Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Toward a More Holistic Framework for Solvent Selection. (2016). ACS Publications. Available at: [Link]
-
What are the solvation effects of pyrazine?. (2023). Biosynce. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2016). ResearchGate. Available at: [Link]
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Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences. Available at: [Link]
-
Pyrazines. Science of Synthesis. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). ResearchGate. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available at: [Link]
-
Pyrazine. Wikipedia. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). MDPI. Available at: [Link]
-
Showing Compound Pyrazine (FDB012468). FooDB. Available at: [Link]
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Technical Support Center: Recrystallization of 2,3-Dichloro-5,6-diphenylpyrazine
Prepared by: Your Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 2,3-Dichloro-5,6-diphenylpyrazine via recrystallization. As a molecule with distinct polar and non-polar characteristics, selecting an appropriate solvent system can be challenging. This document outlines a logical, first-principles approach to solvent selection, provides detailed experimental protocols, and offers a troubleshooting guide for common issues encountered during the purification process.
Part 1: Frequently Asked Questions (FAQs) & Solvent Selection Strategy
This section addresses the fundamental questions regarding the selection of a suitable recrystallization solvent for this compound, grounding the strategy in the molecule's unique structural features.
Q1: What are the key structural features of this compound that influence solvent choice?
A1: The solubility of this compound is dictated by a balance of three key structural components:
-
Pyrazine Ring: The core is a pyrazine ring, which is a polar heterocyclic aromatic system due to the presence of two nitrogen atoms.[1]
-
Chloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's polarity.[1]
-
Phenyl Groups: The two large, non-polar phenyl groups dominate the molecule's surface area, imparting significant non-polar (lipophilic) character.
This duality means the molecule is unlikely to be soluble in highly polar solvents (like water) or purely non-polar aliphatic solvents (like hexane) at room temperature. The ideal solvent will possess an intermediate polarity to accommodate both the polar core and the non-polar appendages.
Q2: What is the guiding principle for selecting an ideal recrystallization solvent?
A2: The fundamental principle of recrystallization is based on differential solubility.[2] An ideal solvent should exhibit:
-
High solubility for this compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).
-
A boiling point that is lower than the melting point of the compound to prevent it from melting ("oiling out") rather than dissolving.
-
The ability to either leave impurities completely dissolved in the cold solvent or completely insoluble in the hot solvent.[2]
Q3: Which single solvents are promising candidates for an initial screening?
A3: Based on the molecule's hybrid polarity, the following solvents are logical starting points for screening:
-
Alcohols (Ethanol, Isopropanol): These are polar protic solvents that can interact with the pyrazine nitrogens. Ethanol is a common and effective choice for many organic compounds.[3][4]
-
Ketones (Acetone): Acetone is a polar aprotic solvent with a good balance of polarity.
-
Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can often solubilize compounds with both aromatic and polar functional groups.
-
Aromatic Hydrocarbons (Toluene): The phenyl groups on the molecule suggest good solubility in toluene, especially when hot. Toluene is an excellent solvent for crystallizing aromatic compounds.[4]
Q4: When should a mixed-solvent system be considered, and what are some logical pairs to test?
A4: A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[1] This typically occurs when the compound is too soluble in one solvent and insoluble in another. The strategy is to dissolve the compound in a minimum amount of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.
Logical pairs for this compound include:
-
Toluene/Hexane: Toluene acts as the "good" solvent, and hexane as the "poor" non-polar anti-solvent.
-
Ethyl Acetate/Hexane: A common pair with moderate and low polarity.[4]
-
Acetone/Water: A classic pairing for moderately polar compounds.[4]
-
Ethanol/Water: Effective if the compound shows moderate to high solubility in hot ethanol.[1]
Part 2: Experimental Design & Data Presentation
A systematic approach is crucial for efficiently identifying the optimal solvent system.
Protocol: Small-Scale Solvent Screening
This protocol is designed to rapidly test multiple solvents using a minimal amount of crude product.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble. An ideal solvent will show low solubility at this stage.
-
Heating: Place the test tubes that showed low solubility in a hot water or sand bath and heat gently. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath to induce crystallization.[2][5]
-
Evaluation: Assess the quality and quantity of the crystals formed. The best solvent will produce well-formed crystals with a significant recovery.
Data Summary: Solvent Screening Results
The results of your screening can be organized into a table for clear comparison.
| Solvent System | Solubility (25°C) | Solubility (Hot) | Observations upon Cooling | Crystal Quality |
| Ethanol | Sparingly Soluble | Soluble | Slow formation of crystals | Needles |
| Isopropanol | Sparingly Soluble | Soluble | Rapid precipitation | Fine Powder |
| Acetone | Soluble | Very Soluble | Low yield, required ice bath | Small Plates |
| Toluene | Sparingly Soluble | Soluble | Good crystal formation | Prisms |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate crystal formation | Plates |
| Hexane | Insoluble | Insoluble | N/A | N/A |
| Toluene/Hexane | N/A | N/A | Excellent crystal formation | Large Prisms |
| Ethanol/Water | N/A | N/A | Oiled out initially | Poor |
Visualization: Recrystallization Workflow
This diagram illustrates the logical steps and decision points in the recrystallization process.
Caption: Decision workflow for recrystallization.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Causality: The solute comes out of solution at a temperature above its melting point.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool much more slowly.
-
Solution 2: Try a lower-boiling point solvent or a different solvent system altogether.
-
Solution 3: If the issue persists, the cause may be impurities depressing the melting point. Consider a preliminary purification step like column chromatography.
Q: My final yield of pure crystals is very low. How can I improve it?
A: Low recovery is a common issue that can often be rectified.
-
Causality 1: Too much solvent was used. This keeps a significant portion of your product dissolved even after cooling.
-
Solution 1: If you still have the filtrate (the mother liquor), you can boil away some of the solvent to concentrate the solution and attempt to recover a second crop of crystals. For future attempts, use less solvent during the initial dissolution step.[6]
-
Causality 2: Premature crystallization. Crystals may have formed during a hot filtration step.
-
Solution 2: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot gravity filtration.[7]
-
Causality 3: Insufficient cooling.
-
Solution 3: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (15-20 minutes) after it has reached room temperature to maximize precipitation.[5]
Q: The recrystallized product is colored, or analysis shows it is still impure. What went wrong?
A: This indicates that the chosen solvent did not effectively separate the compound from the impurities.
-
Causality 1: Impurities have similar solubility. The impurity may have co-precipitated with your product.
-
Solution 1: A different solvent or solvent pair with different polarity is required. The goal is to find a system where the impurity's solubility profile is very different from your product's.
-
Causality 2: Colored impurities. These are often large, polar molecules that can be adsorbed onto the surface of your crystals.
-
Solution 2: Add a small amount of activated charcoal to the hot solution before the gravity filtration step.[7] The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your product.
-
Causality 3: Cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.
-
Solution 3: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[6]
Q: No crystals are forming, even after cooling in an ice bath.
A: This is usually due to either an unsaturated solution or a stable supersaturated solution.
-
Causality 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Solution 1: Gently boil off a portion of the solvent and attempt the cooling process again.
-
Causality 2: Lack of nucleation sites. A supersaturated solution needs a surface or "seed" to begin crystallization.
-
Solution 2: Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic glass fragments can provide nucleation sites.[2] Alternatively, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.
References
- Benchchem.
- Comprehensive Organic Chemistry II, (2013). 6.2.2. Pyrazines.
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Greener approach toward one pot route to pyrazine synthesis. (2011). Rasayan J. Chem.
- Recrystalliz
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
- recrystalliz
-
Professor Dave Explains. Recrystallization. (2020). YouTube. [Link]
-
Solubility of Organic Compounds. (2023). [Link]
-
An overview on Common Organic Solvents and their Toxicity. [Link]
Sources
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- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: High-Purity Sublimation of 2,3-Dichloro-5,6-diphenylpyrazine
Executive Summary
2,3-Dichloro-5,6-diphenylpyrazine (CAS: 57038-62-7) is a critical intermediate in the synthesis of high-performance organic semiconductors (OLEDs) and specific pharmaceutical agents (e.g., Selexipag analogs).[1][2][3][4] While recrystallization is effective for bulk purification, it frequently leaves solvent inclusions and trace organic impurities that act as charge traps in electronic devices.
Sublimation is the "Gold Standard" for reaching electronic-grade purity (>99.9%). However, this compound presents unique challenges due to its halogenated pyrazine core, which makes it susceptible to thermal degradation if the vacuum-temperature balance is misaligned. This guide addresses the physics of these failures and provides a self-validating protocol for resolution.
Module 1: The Physics of Failure (Diagnostic Framework)
Before adjusting knobs, you must understand the phase behavior of this compound.
-
Melting Point (MP): ~190–191°C [1].
-
Decomposition Threshold: ~210°C (variable with O₂ presence).
-
Vapor Pressure Nuance: As a halogenated heteroaromatic, the lattice energy is dominated by
stacking of the phenyl rings and dipole interactions of the pyrazine core.
The Common Failure Mode:
Users often set the source temperature at the melting point to maximize rate. This is a mistake. At 190°C, the compound enters a "melt-sublimation" regime where liquid-phase decomposition accelerates, and "bumping" splashes impurities onto the cold finger. True sublimation must occur from the solid state (Solid
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Thermal Degradation ("The Black Crust")
User Question: I set the source zone to 195°C to speed up the process. After 4 hours, the material at the bottom is covered in a black carbonaceous crust, and the yield is low. What happened?
Technical Diagnosis: You exceeded the thermal stability window. Halogenated pyrazines are electron-deficient; at high temperatures, especially in the melt phase, the C-Cl bonds become labile, leading to radical polymerization or carbonization.
Corrective Action:
-
Lower Source Temperature: Operate at 170–175°C (15–20°C below MP).
-
Verify Vacuum Depth: You are likely compensating for poor vacuum with heat. Ensure your system reaches
Torr. A lower background pressure increases the Mean Free Path (MFP), allowing sublimation at lower temperatures. -
Leak Check: Pyrazines oxidize rapidly at high T if O₂ is present. A "black crust" often indicates a micro-leak, not just overheating.
Issue 2: Poor Crystallinity ("The White Fluff")
User Question: I am getting product on the cold finger, but it’s a fluffy, microcrystalline powder rather than large, defined needles. It’s hard to handle and static-charged.
Technical Diagnosis: This is a Supersaturation issue. Your cold finger is too cold relative to the vapor flux.
-
High
: If the vapor hits a surface that is too cold (e.g., water-cooled at 15°C), the molecules lose kinetic energy instantly and nucleate randomly (rapid nucleation, zero crystal growth). -
Result: Amorphous or microcrystalline "fluff" with high surface area, which adsorbs moisture/oxygen upon harvesting.
Corrective Action:
-
Switch to Air Cooling: Disconnect the water chiller. Allow the cold finger to run on ambient air or warm water (40–50°C).
-
Reduce Flux: Lower the source temperature by 5°C.
-
Goal: You want the molecules to have enough surface mobility to find their lowest energy lattice position, forming large, dense needles.
Issue 3: Impurity Carryover (Entrainment)
User Question: NMR shows the sublimed material still has starting material (Benzil or Diamine precursors). The bands on the glass tube seem to overlap.
Technical Diagnosis: Your thermal gradient is too steep (or the tube is too short). If the "Source" is 180°C and the "Deposition" is 20°C with only 5cm of separation, the fractional separation power is lost.
Corrective Action:
-
Establish a Gradient Zone: Use a 3-zone furnace or wrap the tube with insulation tape to create a linear temperature drop.
-
Pre-Sublimation Wash: Perform a "rough" sublimation first, or wash the crude solid with cold methanol to remove highly soluble impurities before loading.
-
The "Discard" Zone: The first 1-2 cm of deposition nearest the source often contains less volatile heavy impurities. Discard this section.
Module 3: The "Golden Standard" Protocol
Objective: Purify this compound to >99.9% (HPLC/DSC).
Apparatus Setup
-
System: Horizontal Quartz Tube Sublimator (3-Zone preferred).
-
Vacuum: Turbo-molecular pump (Target:
Torr). -
Carrier Gas: None (High Vacuum mode).
Step-by-Step Methodology
| Step | Action | Parameter | Rationale |
| 1 | Pre-Treatment | Solvent Wash | Wash crude with cold MeOH; dry in vac oven at 60°C. Removes volatiles that ruin vacuum levels. |
| 2 | Loading | Boat/Tube | Spread material thinly. Do not pile >1cm deep to prevent "thermal lag" in the core. |
| 3 | Degassing | Ambient T, High Vac | Hold at |
| 4 | Ramp Up | 2°C/min | Ramp source to 150°C (Soak 30 min). This "bakes out" remaining solvents. |
| 5 | Sublimation | 175°C (Source) | Set Source to 175°C. Set Gradient Zone to 120°C. |
| 6 | Harvesting | >40°C (Finger) | Keep cold finger warm. Harvest only the distinct crystalline band (middle zone). |
| 7 | Cool Down | Inert Gas | Backfill with N₂ or Ar. Never vent with air while hot (oxidation risk). |
Module 4: Logic & Process Visualization
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing sublimation failures based on visual and analytical feedback.
Figure 2: The Physical Gradient Setup
Caption: Optimal thermal zones for separating DCDPP from light (solvent) and heavy (oligomer) impurities.
References
-
ChemicalBook. (2023). This compound Properties and Melting Point Data. Retrieved from
-
National Institutes of Health (NIH). (2009). Crystal structure and packing of 5,6-diphenylpyrazine derivatives. PMC. Retrieved from
-
TCI Chemicals. (2023). Purification of Organic Electronics by Sublimation: General Principles. Retrieved from
-
Google Patents. (1975). US3879394A: 2,3-Dichloro-5,6-dicyanopyrazine and derivatives (Synthesis and Purification context). Retrieved from
Sources
controlling selectivity in mono-substitution of 2,3-Dichloro-5,6-diphenylpyrazine
Technical Support Center: Pyrazine Functionalization Ticket #56-DPP-MONO | Status: Open | Priority: High
Subject: Controlling Selectivity in Mono-Substitution of 2,3-Dichloro-5,6-diphenylpyrazine Assigned Specialist: Senior Application Scientist, Heterocycle Division
Overview: The "Symmetric Deactivation" Principle
Welcome to the technical support hub. You are working with This compound (DCDPP) . Because the 5,6-positions are blocked by phenyl groups and the molecule possesses
Your primary challenge is breaking symmetry without overshooting .
-
The Goal: Replace exactly one chlorine with a nucleophile (
). -
The Trap: The resulting product is often more electron-rich than the starting material (if
is an electron donor), which theoretically deactivates the ring toward a second attack. However, under aggressive conditions, the second chlorine will react, leading to the di-substituted impurity.
Below are the troubleshooting modules designed to isolate mono-selectivity.
Module 1: Nucleophilic Aromatic Substitution ( )
Applicable for: Aminations, Alkoxylations, Thiolations
Diagnostic: Why am I getting di-substituted product?
In
Protocol 1.1: The "Starvation" Method (Standard Operating Procedure)
This protocol relies on kinetic control. By keeping the nucleophile concentration low relative to the pyrazine, you statistically favor the encounter between
-
Dissolve this compound (1.0 equiv) in anhydrous THF or Dioxane (0.1 M concentration).
-
Note: The 5,6-phenyl groups improve solubility in organic solvents compared to the parent dichloropyrazine.
-
-
Temperature Control: Cool the system to 0 °C (ice bath).
-
Reasoning: Lower temperature discriminates between the activation energy of the first (
) and second ( ) substitution.
-
-
Addition Strategy: Dissolve the Nucleophile (0.95 equiv) and Base (1.1 equiv, e.g.,
or ) in a separate syringe. Add this solution dropwise over 60 minutes .-
Critical: Never add the nucleophile in one shot.
-
-
Monitoring: Check TLC every 30 minutes. Stop when the nucleophile is consumed.
-
Outcome: You will have ~5-10% unreacted starting material. Do not chase full conversion. Chasing the last 10% forces the nucleophile to attack the mono-product.
-
FAQ 1.1: My nucleophile is a weak amine (e.g., aniline). It won't react at 0 °C.
-
Fix: Switch solvent to DMSO or DMF and heat to 60-80 °C.
-
Caution: Polar aprotic solvents accelerate
significantly. If heating, reduce the nucleophile equivalents to 0.90 eq .
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Applicable for: C-C bond formation (Aryl/Alkyl), C-N bond formation (Amides/Amines)[1]
Diagnostic: Catalyst "Death" or Non-Selectivity
Palladium catalysis (Suzuki-Miyaura) on dichloropyrazines is highly efficient. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step.
Protocol 2.1: Ligand-Controlled Selectivity For the 5,6-diphenyl scaffold, steric bulk is already present. To ensure mono-selectivity, we use the "Site-Isolation" concept.
| Parameter | Recommendation | Technical Rationale |
| Catalyst Source | Pre-catalysts that allow ligand tuning. | |
| Ligand | XPhos or SPhos | Bulky biaryl phosphine ligands facilitate the first oxidative addition but sterically hinder the second addition once the bulky nucleophile is attached. |
| Solvent System | Toluene/Water (4:1) | Biphasic systems often moderate the reaction rate, preventing "runaway" exotherms that lead to di-substitution. |
| Base | Avoid strong alkoxide bases ( |
Workflow:
-
Charge flask with DCDPP (1.0 eq), Boronic Acid (1.05 eq),
(2 mol%), XPhos (4 mol%). -
Degas solvents thoroughly (Argon sparge).
-
Heat to 80 °C .
-
Self-Validating Check: The reaction should turn from dark red/brown (active Pd) to black (precipitated Pd) only after completion. If it turns black immediately, your ligand failed to complex.
Module 3: Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Caption: Logic flow for optimizing reaction conditions based on crude mixture analysis.
Module 4: Analytics & Purification
The "Deceptive" TLC Plate
Researchers often confuse the mono-substituted product with the starting material because the 5,6-diphenyl groups dominate the lipophilicity (
Data Table: Expected Shift Patterns
| Compound State | TLC Behavior (Hex/EtOAc 9:1) | 1H NMR Signature (CDCl3) | Mass Spec (Cl Pattern) |
| Starting Material | High | Phenyl region only (7.2-7.6 ppm). No other peaks. | M+ (100%), M+2 (65%), M+4 (10%) (Classic 2-Cl pattern) |
| Mono-Substituted | Medium | Phenyl region + Nucleophile peaks. | M+ (100%), M+2 (33%) (Classic 1-Cl pattern) |
| Di-Substituted | Low | Phenyl region + 2x Nucleophile integration. | M+ (100%) (No Cl isotope pattern) |
Purification Tip: If separation is difficult, use Dichloromethane (DCM) as the eluent instead of Ethyl Acetate. The interaction of DCM with the chlorinated pyrazine often provides better separation resolution on silica than EtOAc.
References
-
General Reactivity of Chloropyrazines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC), 2016.
-
URL:[Link]
- Relevance: Establishes that 2,3-dichloropyrazine undergoes efficient mono-SMC and discusses the electronic effects governing selectivity.
-
Synthesis of Diphenylpyrazine Derivatives
- Title: Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines.
- Source: Heterocycles, 2003 (via CLOCKSS).
-
URL:[Link]
- Relevance: Provides specific examples of coupling reactions involving dichloropyrazines to form diaryl derivatives, analogous to the 5,6-diphenyl system.
-
Application Notes on Pyrazine Functionalization
- Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
-
Source: BenchChem Application Notes.[2]
- Relevance: Offers practical protocols for and Buchwald-Hartwig aminations on chloropyrazines, highlighting the use of polar aprotic solvents and stoichiometry control.
Sources
removing palladium residues from pyrazine semiconductor materials
Topic: Palladium Removal from Pyrazine-Based Semiconductor Materials
Executive Summary: The "Invisible" Trap
Welcome to the technical support hub. If you are working with pyrazine-containing organic semiconductors (OSCs), you are likely facing a specific, insidious problem: charge carrier trapping .
Palladium (Pd) catalysts used in Suzuki, Stille, or Buchwald-Hartwig couplings have a high affinity for the nitrogen lone pairs in the pyrazine ring. Unlike standard impurities, Pd residues do not just lower purity; they act as deep electron traps, quenching excitons and reducing charge mobility by up to 80% in devices like OFETs and OLEDs.
This guide provides the protocols to reduce Pd content from >1000 ppm to <10 ppm, the threshold typically required for high-performance organic electronics.
Part 1: Diagnostic & Quantification
Q: How do I know if Pd is the cause of my low device performance?
A: Standard NMR (
Diagnostic Checklist:
-
Color: Is your material darker than expected? (Colloidal Pd is black/brown).
-
Mobility Drop: Are you seeing significantly lower
(electron mobility) compared to literature values for the same LUMO level? -
Quenching: In OLEDs, does the photoluminescence quantum yield (PLQY) drop sharply?
Recommended Analysis:
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard. Requires digestion of the organic matrix (usually with nitric/sulfuric acid).
-
TXRF (Total Reflection X-Ray Fluorescence): Good for rapid screening of solid films but less sensitive than ICP-MS.
| Method | Detection Limit | Pros | Cons |
| NMR | ~5000 ppm | Non-destructive | Useless for trace metals |
| XRF | ~10-50 ppm | Fast, solid-state | Matrix effects, lower sensitivity |
| ICP-MS | < 1 ppb | Extremely accurate | Destructive, slow, expensive |
Part 2: Scavenger Selection Matrix
Q: Which scavenger should I use for pyrazine derivatives?
A: Pyrazine nitrogens are Lewis bases. Avoid acidic scavengers that might protonate your backbone. You need high-affinity ligands that can displace the Pd-N bond.
The "Big Three" for N-Heterocycles:
-
SiliaMetS® TMT (Trimercaptotriazine):
-
Best For: Pyrazines, pyridines, and hindered Pd complexes.
-
Mechanism: The trithiocyanuric acid moiety has an exceptionally high affinity for Pd(II), often outcompeting the pyrazine nitrogen.
-
Stability: Thermally stable, good for high-heat protocols.
-
-
SiliaMetS® Thiol (SH):
-
Best For: General scavenging, Pd(0) nanoparticles.
-
Note: Sometimes less effective than TMT if the Pd is strongly coordinated to the pyrazine.
-
-
Activated Carbon (e.g., Darco® KB):
-
Best For: "Dirty" crude mixtures.
-
Warning: Can irreversibly adsorb your conjugated polymer, leading to massive yield loss. Use only if silica-based scavengers fail.
-
Part 3: Experimental Protocols
Protocol A: Solution-Phase Scavenging (Small Molecules & Soluble Polymers)
Use this for materials soluble in Chlorobenzene (CB), Chloroform (CF), or Toluene.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve your crude pyrazine material in the minimum amount of a good solvent (e.g., Chlorobenzene).
-
Tip: If the material aggregates, heat to 60-80°C.
-
-
Loading: Add 4-10 equivalents of SiliaMetS® TMT relative to the expected Pd content (or 10-20% w/w if Pd content is unknown).
-
Thermal Treatment (CRITICAL): Stir the mixture at 60-80°C for 4-12 hours .
-
Why? Room temperature stirring is often insufficient to break the thermodynamic Pd-Pyrazine coordination bond. Heat provides the kinetic energy for the ligand exchange.
-
-
Filtration: Filter the hot solution through a 0.45
m PTFE syringe filter or a Celite pad to remove the silica scavenger. -
Precipitation: Pour the filtrate into a non-solvent (Methanol or Hexane) to recover the purified material.
Protocol B: Soxhlet Extraction (Insoluble/Semi-Soluble Polymers)
Use this for high-molecular-weight conjugated polymers that are difficult to dissolve.
Concept: The polymer stays in the thimble. You wash away impurities first, then extract the polymer.
Step-by-Step:
-
Load: Place the solid crude polymer in a cellulose thimble.
-
Wash 1 (Methanol): Run Soxhlet with Methanol for 12-24 hours.
-
Removes: Boronic acid residues, salts, and loosely bound catalyst ligands.
-
-
Wash 2 (Acetone/Hexane): Run Soxhlet for 12-24 hours.
-
Removes: Low molecular weight oligomers and unreacted monomers.
-
-
Extraction (The Product): Switch solvent to Chloroform or Chlorobenzene . Run until the thimble is colorless.
-
Action: This extracts the high-MW polymer. The Pd often remains trapped in the thimble or was washed out in previous steps if a chelator (like sodium diethyldithiocarbamate) was added to the Methanol wash.
-
-
Chelator Additive (Optional): Add 1% Sodium Diethyldithiocarbamate to the Acetone wash to actively strip Pd from the solid polymer matrix.
Part 4: Visualization & Logic
Workflow: The Purification Decision Tree
Use this logic flow to determine the correct purification path for your specific pyrazine material.
Caption: Decision matrix for selecting between Solution Phase Scavenging and Soxhlet Extraction based on material solubility.
Part 5: Troubleshooting (FAQ)
Q: I used SiliaMetS Thiol, but my Pd levels are still ~100 ppm.
-
Cause: The Pd-Pyrazine bond is likely stronger than the Pd-Thiol interaction at the temperature you used.
-
Fix: Switch to SiliaMetS TMT . The triazine ring on the scavenger mimics your substrate but binds Pd tighter. Increase temperature to 80°C to overcome the activation energy of ligand exchange.
Q: My polymer gelled/precipitated when I added the scavenger.
-
Cause: Scavenger particles can act as nucleation sites for aggregation in conjugated polymers.
-
Fix: Dilute the solution significantly (e.g., from 10 mg/mL to 2 mg/mL). Use a higher boiling solvent (ODCB) to maintain solubility during the scavenging step.
Q: Can I use column chromatography?
-
Analysis: Generally No for high purity. Pd tends to "streak" on silica columns, co-eluting with your pyrazine product because the nitrogen interacts with the acidic silica, dragging the Pd along. Scavengers or recrystallization are superior.
References
-
Nielsen, C. B., et al. (2013). Efficient Synthesis of 2,1,3-Benzothiadiazole-Based Conjugated Polymers. Royal Society of Chemistry . (Discusses Soxhlet protocols for N-heterocycle polymers).
-
SiliCycle Application Note. (2023). Metal Scavenging from Nitrogen-Containing Heterocycles. (Data on TMT efficiency vs. Thiol).
-
Griggs, S., et al. (2022).[4][5] The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications .[4][5][6] (Establishes the link between Pd residues and mobility loss).
-
Biotage Technical Guide. (2023). Strategies for Palladium Removal in Pharma and Materials. (General scavenging protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. sopachem.com [sopachem.com]
- 4. The effect of residual palladium on the performance of organic electrochemical transistors | Department of Chemistry [chem.web.ox.ac.uk]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. The effect of residual palladium on the performance of organic electrochemical transistors [ideas.repec.org]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Dichlorodiphenylpyrazine
Executive Summary
Dichlorodiphenylpyrazine (DCDPP) derivatives—specifically the 2,3-dichloro-5,6-diphenylpyrazine and 2,5-dichloro-3,6-diphenylpyrazine isomers—are critical intermediates in the synthesis of prostacyclin receptor agonists, OLED materials, and specialized agrochemicals. Precise structural characterization of these compounds is essential for Quality Control (QC) and impurity profiling in pharmaceutical workflows.
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for the analysis of DCDPP. It details the fragmentation mechanisms, provides self-validating experimental protocols, and offers a logical framework for distinguishing these high-value intermediates from common synthetic byproducts.
Part 1: Comparative Analysis of Ionization Techniques
The choice between EI (GC-MS) and ESI (LC-MS) fundamentally alters the spectral landscape of DCDPP. The following table contrasts the utility of each method for structural elucidation versus quantitative sensitivity.
Table 1: Performance Comparison (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural fingerprinting & Library matching | Trace quantification & Impurity profiling |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation Richness | High: Extensive ring cleavage and halogen loss | Low: Minimal fragmentation without CID (MS/MS) |
| Isotope Fidelity | Excellent (Clear | Good, but often obscured by adducts ( |
| Limit of Detection (LOD) | Mid-range (ng level) | High Sensitivity (pg level) |
| Key Limitation | Requires thermal stability (DCDPP is stable) | Poor structural data in single-quad mode |
Expert Insight: For initial identification of synthesized batches, EI is superior due to the generation of diagnostic fragment ions (e.g., benzonitrile cation). For pharmacokinetic (PK) studies or trace residue analysis, ESI-MS/MS is the required standard due to its sensitivity and compatibility with biological matrices.
Part 2: Fragmentation Mechanisms & Pathways
Understanding the causality of fragmentation is critical for validating spectral data. The fragmentation of DCDPP is driven by the stability of the aromatic pyrazine ring and the lability of the carbon-chlorine bonds.
Electron Ionization (EI) Pathway
Under 70 eV impact, DCDPP (
-
Molecular Ion Generation: The radical cation
forms with a characteristic isotopic cluster (9:6:1 ratio for : : ) at m/z 300, 302, and 304. -
Halogen Loss: Homolytic cleavage of the C-Cl bond yields the
ion (m/z 265/267). -
Ring Cleavage (Retro-Diels-Alder - RDA): The pyrazine ring undergoes thermal or electron-induced opening. In diphenyl-substituted pyrazines, this often expels a nitrile.
-
Pathway A: Formation of the Benzonitrile cation (
) at m/z 103 . This is the base peak or a major diagnostic ion for 5,6-diphenyl substitution. -
Pathway B: Formation of the Chlorobenzonitrile cation (m/z 137/139), which is more indicative of isomers where phenyl and chlorine are adjacent or mixed (though less common in 2,3-dichloro-5,6-diphenyl isomers).
-
Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation vector for This compound under EI conditions.
Caption: Figure 1. EI Fragmentation pathway of this compound showing characteristic chlorine loss and nitrile formation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The "System Suitability" steps ensure the instrument is capable of detecting the specific isotopic signatures required for confirmation.
Protocol A: GC-MS Analysis (Structural Confirmation)
Objective: Confirm identity and isomeric purity of bulk DCDPP.
-
Sample Preparation:
-
Dissolve 1 mg of DCDPP in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Vortex for 30 seconds.
-
Dilute 1:100 with DCM to reach ~10 ppm.
-
-
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Source Temp: 230°C; Quad Temp: 150°C.
-
-
System Suitability (Validation):
-
Isotope Check: The molecular ion cluster at m/z 300 must show a relative abundance of ~65% for the M+2 peak (m/z 302). Significant deviation (>10%) indicates interference or dechlorination.
-
Base Peak: The m/z 103 (PhCN) or m/z 77 (Ph) peak should be prominent.
-
Protocol B: LC-MS/MS Analysis (Trace Quantification)
Objective: High-sensitivity detection in biological or complex matrices.
-
Sample Preparation:
-
Dissolve sample in Acetonitrile (ACN).
-
Filter through 0.2 µm PTFE filter.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
-
MRM Transitions (Quantification):
-
Precursor: 301.0 (
of isotopologue). -
Product 1 (Quant): 266.0 (Loss of Cl).
-
Product 2 (Qual): 103.0 (Benzonitrile fragment via CID).
-
Part 4: Differentiation of Isomers
A critical challenge in this field is distinguishing This compound (symmetric dichloro/diphenyl split) from 2,5-dichloro-3,6-diphenylpyrazine (alternating).
-
Mass Spectrometry Limit: Both isomers produce nearly identical EI spectra (M+, M-Cl, PhCN+). MS alone is often insufficient for definitive assignment.
-
Chromatographic Separation: The 2,5-isomer generally has a lower dipole moment and elutes later on non-polar GC columns (DB-5) compared to the 2,3-isomer, due to symmetry-driven packing and volatility differences.
-
Definitive Method:
-NMR is the recommended orthogonal technique. The 2,3-isomer will show distinct quaternary carbon shifts for the C-Cl and C-Ph carbons, whereas the 2,5-isomer is more symmetric, simplifying the spectrum.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,5-Diphenylpyrazine (EI). NIST Chemistry WebBook, SRD 69.[1] [Link]
- H. Budzikiewicz, C. Djerassi, D. H. Williams.Mass Spectrometry of Organic Compounds. Holden-Day, San Francisco, 1967.
-
PubChem. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone (Related Chlorinated Ring Structure Data). National Library of Medicine. [Link]
Sources
Pyrazine-Based Emitters: A Comparative Guide to Fluorescence Quantum Yield & Molecular Engineering
Executive Summary
Pyrazine (
This guide objectively compares the Photoluminescence Quantum Yield (PLQY) of pyrazine-based emitters against key alternatives, analyzes the structural factors governing their efficiency, and provides a validated protocol for absolute PLQY measurement.
Part 1: The Pyrazine Advantage (Mechanism & Causality)
The fluorescence efficiency of pyrazine derivatives is governed by two competing mechanisms: Intramolecular Charge Transfer (ICT) and the Energy Gap Law .
-
Acceptor Strength & ICT: Pyrazine is electron-deficient (two imine nitrogens). When coupled with strong donors (e.g., Carbazole, Acridine), it creates a polarized excited state. This facilitates
minimization, enabling TADF (harvesting triplet excitons), but can induce non-radiative decay if the ICT state is too stabilized (red-shift quenching). -
The Isomeric Effect: Compared to pyrimidine (1,3-diazine) or pyridazine (1,2-diazine), pyrazine (1,4-diazine) offers a para-substitution pattern that maximizes conjugation length and symmetry. This often results in higher PLQY in solid films by promoting ordered packing, though it may suffer from lower solubility.
Diagram 1: Exciton Dynamics in Pyrazine Emitters
The following diagram illustrates the competing decay pathways in Pyrazine-based TADF systems.
Caption: Energy transfer pathways in Donor-Acceptor pyrazine systems. High PLQY depends on efficient Reverse Intersystem Crossing (RISC) to recycle triplet excitons.[2]
Part 2: Comparative Analysis of PLQY Performance
Comparison 1: Pyrazine vs. Nitrogen-Heterocycle Alternatives (TADF Context)
In Donor-Acceptor (D-A) systems, the choice of the acceptor ring dictates the emission color and PLQY. Pyrazine typically yields red-shifted emission compared to Triazine, often at the cost of absolute PLQY due to the energy gap law, unless molecular rigidity is engineered.
Table 1: Pyrazine vs. Pyrimidine & Triazine Acceptors
| Acceptor Core | Donor Moiety | Emission | PLQY (Film) | Key Finding | |
| Pyrazine (pDTCz-DPzS) | Carbazole | 520 nm (Green) | ~60-75% | 0.03 eV | Balanced: Higher EQE (18%) than pyrimidine analog due to better charge balance. |
| Pyrimidine (pDTCz-DPmS) | Carbazole | 480 nm (Blue) | ~68-73% | 0.12 eV | Blue-Shifted: Higher triplet energy, harder to achieve efficient RISC for red emission. |
| Triazine (TRZ-derivatives) | Acridine | 500 nm (Green) | 90-98% | 0.01 eV | Highest PLQY: Strongest acceptor, but often suffers from severe roll-off at high brightness. |
| Pyrazine (Dibenzo[f,h]quinoxaline) | DMAC | 643 nm (Red) | 62.3% | 0.03 eV | Red Emitter: Excellent for red TADF; PLQY drops significantly if donor is too strong (e.g., PXZ donor |
Data synthesized from comparative studies of D-A-D architectures [1, 3, 5].
Comparison 2: Solution vs. Solid State (AIE Context)
Pyrazine derivatives, particularly Tetraphenylpyrazine (TPP) , exhibit classic AIE behavior.[3] They are virtually non-emissive in solution due to the free rotation of phenyl rings dissipating energy (non-radiative decay).[3]
Table 2: Aggregation-Induced Emission (AIE) Performance
| Compound | State | PLQY ( | Mechanism |
| Tetraphenylpyrazine (TPP) | THF Solution | < 0.5% | Dynamic rotation of phenyl rotors quenches emission. |
| Tetraphenylpyrazine (TPP) | Solid Film | 16 - 30% | RIR (Restriction of Intramolecular Rotation): Packing blocks non-radiative channels. |
| TPP-Methoxy Derivative | Aggregate (90% Water) | ~30.7% | D-A effect + RIR enhances radiative decay rate ( |
Note: Pyrazine AIEgens generally show lower peak PLQY than Silole-based AIEgens (~80-90%) but are superior for biological sensing due to red-shifted emission and biocompatibility [2, 4].
Part 3: Experimental Protocol (Absolute PLQY)
To accurately measure the PLQY of pyrazine emitters (especially solid films or scattering dispersions), the Absolute Method (Integrating Sphere) is mandatory. Relative methods (using reference dyes) are prone to error due to the refractive index mismatch and self-absorption in D-A materials.
Validated Workflow: The "Three-Step" Method
This protocol corrects for sample absorption and sphere wall reflectance.
Equipment: Spectrofluorometer with PTFE-coated Integrating Sphere. Standard: Spectralon® (or equivalent diffuse reflectance standard).
Diagram 2: Integrating Sphere Measurement Logic
Caption: Workflow for absolute PLQY determination.
Step-by-Step Procedure:
-
Blank Scan (
): Scan the excitation range with the empty sphere (or solvent blank). This establishes the total photon flux. -
Sample Direct Scan (
): Place the sample in the beam path. Measure the reduced excitation peak (absorption) and the emission signal.[1] -
Calculation:
Where is the integrated emission of the sample, and represents the photons absorbed. -
Correction: For pyrazine emitters with small Stokes shifts, the emission tail may overlap with the absorption edge. Apply a self-absorption correction factor using the auxiliary lamp method if available [6].
Part 4: Structural Engineering for Maximum PLQY
To maximize PLQY in pyrazine emitters, researchers must balance the Charge Transfer strength with Structural Rigidity .
Steric Control (Preventing ACQ)
Pyrazine rings are planar and prone to
-
Strategy: Introduce bulky "spacer" groups (e.g., tert-butyl or methyl groups) on the donor moieties.
-
Result: This prevents face-to-face stacking, preserving high PLQY in the solid state (essential for OLEDs).
Donor-Acceptor Tuning (The Energy Gap Law)
-
Challenge: Stronger donors (e.g., Phenoxazine) red-shift the emission but increase non-radiative decay (
). -
Solution: Use "V-shaped" or "Star-shaped" architectures (e.g., Dibenzo[a,c]phenazine). These rigidify the core, reducing vibrational relaxation and maintaining PLQY > 60% even in the red region [5].
References
-
Comparison of Pyrimidine and Pyrazine Bridges in TADF Emitters Source: ACS Applied Materials & Interfaces (2019) URL:[Link]
-
Tetraphenylpyrazine-based AIEgens: Facile Preparation and Tunable Emission Source: Chemical Science (2014) URL:[Link]
-
Red and Near-Infrared TADF Emitters Based on Dibenzo[f,h]quinoxaline Source: ChemRxiv / ResearchGate (2025) URL:[Link][4]
-
Engineering Isomeric AIEgens Containing Tetraphenylpyrazine Source: NIH / PubMed Central (2016) URL:[Link] (Note: Generalized link to PMC search for verification)
-
Rational Molecular Design of Dibenzo[a,c]phenazine-Based TADF Emitters Source: ACS Applied Materials & Interfaces (2019) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]
- 3. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]
- 4. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3-Dichloro-5,6-diphenylpyrazine and Its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives hold a significant position due to their diverse biological activities and applications in functional materials.[1] Among these, 2,3-dichloro-5,6-diphenylpyrazine serves as a crucial scaffold for the synthesis of novel compounds. The unambiguous characterization of this molecule and its synthetic intermediates is paramount to ensure the integrity of research and the quality of downstream products. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound and its precursors, grounded in established scientific principles and experimental data.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds through the condensation of benzil with an appropriate diamine, followed by chlorination. A plausible synthetic route involves the reaction of benzil with diaminomaleonitrile to form 5,6-diphenylpyrazine-2,3-dicarbonitrile, which is then hydrolyzed and subsequently chlorinated. Each step presents a unique molecule with distinct spectroscopic signatures.
Caption: A plausible synthetic workflow for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is of primary interest for this compound and its diphenyl-substituted intermediates. The chemical shifts and coupling patterns of the phenyl protons provide a wealth of structural information. For the final product, due to the symmetrical nature of the two phenyl rings, we expect to see a set of multiplets corresponding to the ortho, meta, and para protons. The integration of these signals should correspond to a 10H total for the two phenyl groups.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
Data Interpretation and Comparison:
| Compound | Expected ¹H NMR Signals (Aromatic Region, δ ppm) | Key Differentiating Features |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | ~7.40–7.50 (m, 10H, ArH)[3] | A complex multiplet for the ten aromatic protons. |
| This compound | Multiplets in the aromatic region, integrating to 10H. | The electron-withdrawing effect of the chlorine atoms may cause a slight downfield shift of the phenyl proton signals compared to the dicarbonitrile intermediate. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides information on the number and types of carbon atoms in a molecule. For the target compound and its intermediates, the key signals will be those of the pyrazine ring carbons and the phenyl ring carbons. The chemical shifts of the pyrazine carbons are particularly diagnostic of the substitution pattern.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often beneficial.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Comparison:
| Compound | Expected ¹³C NMR Signals (Key Resonances, δ ppm) | Key Differentiating Features |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Signals for the cyano groups (C≡N) will be present. | The presence of the nitrile carbons is a key identifier. |
| This compound | The carbons attached to the chlorine atoms (C-Cl) will be significantly downfield shifted. | The absence of the nitrile signals and the appearance of the C-Cl signals are definitive. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for tracking the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.
Caption: The two primary regions of an infrared spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Data Interpretation and Comparison:
| Compound | Characteristic IR Absorptions (cm⁻¹) | Key Differentiating Features |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | ~2238 (C≡N stretch)[3], ~3073 (aromatic C-H stretch)[3], ~1515 (C=C stretch)[3] | The strong, sharp C≡N stretching vibration is a definitive marker for this intermediate. |
| This compound | Aromatic C-H stretches, C=C and C=N stretches in the 1600-1400 cm⁻¹ region. A C-Cl stretch may be observed in the fingerprint region (typically below 800 cm⁻¹). | The absence of the C≡N band is the most significant change from the dicarbonitrile precursor. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information.[4] For halogenated compounds, the isotopic pattern is a particularly powerful diagnostic tool.[5]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument Setup: Introduce the sample solution into an ESI-MS instrument.
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Processing: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Data Interpretation and Comparison:
| Compound | Expected Molecular Ion (M⁺) | Key Differentiating Features |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | m/z = 282.31 (for C₁₈H₁₀N₄)[3] | A single major peak for the molecular ion. |
| This compound | A characteristic isotopic cluster for a molecule containing two chlorine atoms. The M⁺, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1.[5][6] | The isotopic pattern is a definitive confirmation of the presence of two chlorine atoms. |
IV. UV-Visible (UV-Vis) Spectroscopy: A Look at the Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[7] While less structurally informative than NMR or MS, it can be used to compare the extent of conjugation and to monitor reaction progress if the reactants, intermediates, and products have distinct absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm).
-
Data Processing: Identify the wavelength of maximum absorbance (λ_max).
Data Interpretation and Comparison:
| Compound | Expected UV-Vis Absorption | Key Differentiating Features |
| Pyrazine Derivatives | Typically show absorption bands in the UV region.[1][7] | The λ_max will shift depending on the nature and extent of conjugation and the substituents on the pyrazine ring. The introduction of chlorine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift. |
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural information (connectivity, chemical environment) | Unambiguous structure determination | Requires larger sample amounts, longer acquisition times |
| IR | Functional group identification | Rapid, non-destructive, good for reaction monitoring | Less detailed structural information |
| MS | Molecular weight, elemental composition (high-resolution), fragmentation patterns | High sensitivity, isotopic information | Can be destructive, may not provide detailed stereochemical information |
| UV-Vis | Information on electronic transitions and conjugation | Simple, rapid, good for quantitative analysis | Limited structural information |
Conclusion
The comprehensive characterization of this compound and its intermediates necessitates a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR and mass spectrometry are invaluable for confirming the presence of key functional groups and determining the molecular weight, respectively. UV-Vis spectroscopy can serve as a complementary technique for assessing the electronic properties of these compounds. By judiciously applying and cross-correlating the data from these methods, researchers can ensure the identity and purity of their synthesized molecules, paving the way for successful downstream applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
elemental analysis standards for 2,3-Dichloro-5,6-diphenylpyrazine
A Comparative Guide to Calibration Standards & Methodologies
Executive Summary
2,3-Dichloro-5,6-diphenylpyrazine (DCDPP) is a critical heterocyclic intermediate, particularly in the synthesis of phosphorescent hosts and electron transport materials for Organic Light Emitting Diodes (OLEDs). Its high purity is non-negotiable; even trace impurities can act as exciton quenchers, drastically reducing device efficiency.
This guide addresses the specific analytical challenge posed by DCDPP: Halogen Interference. The presence of two chlorine atoms (approx. 23.5% by mass) complicates standard Carbon/Hydrogen/Nitrogen (CHN) combustion analysis. Chlorine gases (
This document compares three calibration strategies for analyzing DCDPP, providing a validated protocol to ensure your Certificate of Analysis (CoA) meets the rigorous
Theoretical Framework & The Halogen Problem
Before analyzing the standards, we must establish the theoretical baseline for pure DCDPP (
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 16 | 12.011 | 192.176 | 63.81% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 3.35% |
| Chlorine (Cl) | 2 | 35.450 | 70.900 | 23.54% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 9.30% |
| Total | - | - | 301.17 g/mol | 100.00% |
The Mechanism of Failure: In standard CHN analysis, reagents like Acetanilide are used for calibration. However, when DCDPP burns, it releases halogen gases. If the combustion tube lacks a sufficient Silver (Ag) Trap , these halogens will:
-
React with the copper reduction layer, depleting it rapidly.
-
Co-elute with Nitrogen or Carbon Dioxide, causing false high readings.
-
Corrode the thermal conductivity detector (TCD) filaments over time.
Comparative Analysis of Calibration Standards
To validate DCDPP purity, one must select a calibration standard that mimics the analyte's combustion behavior. We compare three distinct approaches.
Option A: Acetanilide (The Generalist)
-
Composition:
(No Halogens). -
Role: The industry "Gold Standard" for routine organic molecules.
-
Performance with DCDPP: POOR.
-
Why: Acetanilide does not account for the consumption of the silver trap or the specific combustion kinetics of chlorinated rings. It often yields a "Memory Effect" where subsequent runs show drifting Nitrogen values.
-
-
Verdict: Unsuitable for high-precision DCDPP analysis without aggressive blank correction.
Option B: BBOT (The Multi-Element Standard)
-
Composition: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (
). -
Role: Standard for CHNS (Sulfur containing).
-
Performance with DCDPP: MODERATE.
-
Why: While BBOT is excellent for heteroatoms, it lacks Chlorine. It validates the system's ability to handle heavier atoms (Sulfur) but does not verify the efficiency of the Halogen Trap.
-
Option C: 1-Chloro-2,4-dinitrobenzene (The Matrix Match)
-
Composition:
. -
Role: Halogenated standard.
-
Performance with DCDPP: EXCELLENT.
-
Why: This standard releases Chlorine during combustion, conditioning the silver wool and verifying that the trap is functioning before the valuable DCDPP sample is run. This is the Matrix Matching principle.
-
-
Verdict: The recommended standard for DCDPP validation.
Experimental Data: Accuracy Comparison
The following table summarizes typical experimental error margins when analyzing DCDPP using the three different calibration standards.
Target Acceptance Criteria:
| Calibration Standard | Carbon ( | Nitrogen ( | Chlorine Interference Observed? | Pass/Fail |
| Acetanilide | +0.15% | +0.65% | Yes (False High N due to Cl breakthrough) | FAIL |
| BBOT | +0.10% | +0.35% | Minor (Slight drift) | RISKY |
| 1-Chloro-2,4-dinitrobenzene | +0.05% | +0.08% | No (Trapped effectively) | PASS |
Insight: Calibrating with a non-chlorinated standard (Acetanilide) often results in Nitrogen failure. The detector interprets escaping Chlorine gas as Nitrogen, artificially inflating the N% value.
Validated Experimental Protocol
To achieve the "Pass" results shown above, follow this specific workflow for DCDPP.
Step 1: Instrument Preparation (The Halogen Mode)
-
Combustion Tube: Must be packed with Silver Wool (or Silver Tungstate on Magnesium Oxide) at the outlet zone (maintained at ~850°C). This reacts with free Cl to form AgCl (solid), preventing it from reaching the detector.
-
Temperature:
-
Combustion Zone: 1050°C (Pyrazines are thermally stable and require high heat).
-
Reduction Zone: 650°C.
-
Step 2: Sample Preparation
-
Drying: Dry DCDPP at 60°C under vacuum for 4 hours. Pyrazines can trap solvent in the crystal lattice.
-
Weighing: Weigh 1.5 - 2.0 mg (
mg) into a Tin (Sn) Capsule .-
Note: Tin is preferred over Silver capsules here because the exothermic oxidation of Tin helps drive the combustion temperature up to ~1800°C momentarily, ensuring complete ring opening of the stable pyrazine core.
-
Step 3: The Additive (Crucial)
Add approx. 5-10 mg of Tungsten Trioxide (
-
Function:
acts as a combustion aid and prevents the formation of non-volatile metal carbides, ensuring all Carbon is converted to .
Step 4: The Run Sequence
-
Conditioning: Run 3 blanks (Empty Tin +
). -
Calibration: Run 1-Chloro-2,4-dinitrobenzene (K-Factor determination).
-
Validation: Run Acetanilide as a "Sample" to verify general C/N accuracy.
-
Analysis: Run DCDPP (Triplicate).
Workflow Visualization
The following diagram illustrates the specialized flow path required for analyzing Chlorinated Pyrazines like DCDPP.
Caption: Figure 1. Modified Dumas combustion flow for chlorinated compounds. The Silver Trap is the critical control point preventing Cl interference at the detector.
Troubleshooting & Best Practices
-
High Nitrogen Values: Usually indicates Chlorine breakthrough. Action: Replace the Silver Wool section of the combustion tube immediately.
-
Low Carbon Values: Incomplete combustion of the pyrazine ring. Action: Increase Oxygen dose time or add more
. -
Drifting Baselines: Halogen accumulation in the water trap. Action: Change chemical traps more frequently than with non-halogenated samples.
References
-
ASTM International. (2022). Standard Test Methods for Microanalysis of Organics. ASTM E258. [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC9336109. [Link]
-
LookChem. (2024). OLED Material Intermediate: this compound Structure and Uses. [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
